molecular formula C14H18N2O4 B2634254 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid CAS No. 925176-33-6

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Cat. No.: B2634254
CAS No.: 925176-33-6
M. Wt: 278.308
InChI Key: DHRKXHIGLCVDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H18N2O4 and its molecular weight is 278.308. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(2-methylpropanoylamino)anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-9(2)14(20)16-11-5-3-4-10(8-11)15-12(17)6-7-13(18)19/h3-5,8-9H,6-7H2,1-2H3,(H,15,17)(H,16,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRKXHIGLCVDGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and field-proven insights to serve as a foundational resource for the investigation and utilization of this compound.

Introduction: Situating 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in Chemical Research

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid belongs to the class of N-acyl anilino succinic acid derivatives. This family of compounds is of interest in medicinal chemistry due to the versatile pharmacological activities exhibited by related structures, such as N-acyl amino acids and succinimide derivatives[1][2]. The core structure, featuring an isobutyrylamino group, an anilino linker, and a succinamic acid moiety, presents multiple points for potential biological interactions, making it a candidate for investigation in various therapeutic areas.

While specific literature on 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is not extensively available, its structural components suggest potential biological activities. For instance, isobutyramide-containing compounds have been explored for their anticancer and anti-angiogenic properties[3]. This guide, therefore, aims to provide a robust framework for the synthesis and characterization of this molecule, drawing upon established methodologies for analogous compounds.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Justification
CAS Number 925176-33-6Commercial Supplier
Molecular Formula C14H18N2O4Calculated
Molecular Weight 278.31 g/mol Commercial Supplier
Appearance Expected to be a solid at room temperature.Based on similar acylated anilino acids.
Melting Point Not available. Expected to be a crystalline solid with a defined melting point.Analogy to similar organic acids and amides.
Solubility Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO, DMF, and alcohols.The carboxylic acid and amide groups may provide some aqueous solubility, while the aromatic and alkyl groups suggest solubility in organic solvents.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.Typical range for carboxylic acids.

Synthesis and Purification

The synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid can be logically approached via a two-step process. This proposed synthesis is based on well-established reactions for the formation of amides and succinamic acids.

Synthetic Workflow Overview

The proposed synthetic route involves the acylation of 3-aminoaniline followed by the reaction with succinic anhydride.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Succinamic Acid Formation 3-Aminoaniline 3-Aminoaniline N-(3-aminophenyl)isobutyramide N-(3-aminophenyl)isobutyramide 3-Aminoaniline->N-(3-aminophenyl)isobutyramide Acylation Isobutyryl_chloride Isobutyryl chloride Isobutyryl_chloride->N-(3-aminophenyl)isobutyramide Target_Compound 4-[3-(Isobutyrylamino)anilino]- 4-oxobutanoic acid N-(3-aminophenyl)isobutyramide->Target_Compound Aminolysis Succinic_anhydride Succinic anhydride Succinic_anhydride->Target_Compound

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of N-(3-aminophenyl)isobutyramide

The initial step involves the selective acylation of one of the amino groups of 3-aminoaniline (m-phenylenediamine) with isobutyryl chloride.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminoaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1 equivalent), dissolved in the same solvent, to the cooled solution via the dropping funnel over a period of 30-60 minutes with vigorous stirring. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-acylation.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude N-(3-aminophenyl)isobutyramide by column chromatography on silica gel or by recrystallization.

Step 2: Synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

This step involves the aminolysis of succinic anhydride by the remaining free amino group of the synthesized precursor.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the purified N-(3-aminophenyl)isobutyramide (1 equivalent) in a suitable solvent such as THF, dioxane, or acetone.

  • Addition of Succinic Anhydride: Add succinic anhydride (1.1 equivalents) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to increase the reaction rate if necessary.

  • Product Isolation: The product, being a carboxylic acid, may precipitate out of the reaction mixture. If so, it can be collected by filtration.

  • Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.

Spectroscopic and Chromatographic Analysis

Characterization of the synthesized 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is essential to confirm its structure and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the succinic acid moiety, the methine and methyl protons of the isobutyryl group, and the amide and carboxylic acid protons.

  • ¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbons of the amides and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinic acid and isobutyryl groups.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the amide groups.

  • C=O stretching vibrations for the amide and carboxylic acid carbonyl groups.

  • O-H stretching for the carboxylic acid.

  • C-H stretching for the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be employed.

Potential Applications and Research Directions

Given the limited specific data on 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, its potential applications are largely inferred from related compound classes.

  • Oncology: The presence of the isobutyramide moiety suggests that this compound could be investigated for anticancer properties, potentially through mechanisms related to cell cycle arrest or apoptosis[3].

  • Anti-inflammatory Activity: Acylhydrazone derivatives, which share the amide linkage, have shown anti-inflammatory properties[4]. The target compound could be screened for similar activities.

  • Enzyme Inhibition: Succinimide derivatives are known to act as enzyme inhibitors[2]. The succinamic acid portion of the target molecule could potentially interact with the active sites of various enzymes.

Potential_Applications cluster_research Potential Research Areas Target_Compound 4-[3-(Isobutyrylamino)anilino]- 4-oxobutanoic acid Oncology Oncology Target_Compound->Oncology Anti_inflammatory Anti-inflammatory Activity Target_Compound->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Target_Compound->Enzyme_Inhibition

Caption: Potential areas of research for the target compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is not publicly available. However, based on the functional groups present and the safety information for similar compounds, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The methodologies and insights presented here are based on established chemical principles and data from analogous compounds, offering a solid starting point for researchers and scientists interested in exploring the properties and biological activities of this molecule. As with any novel compound, thorough experimental validation of the proposed protocols and predicted properties is essential.

References

  • SAFETY DATA SHEET. (n.d.).
  • 4-(Isopropylamino)-4-oxobutanoic acid | C7H13NO3 | CID 245007 - PubChem. (n.d.). Retrieved from PubChem website: [Link]

  • 4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic Acid - MDPI. (2017, April 5). Retrieved from MDPI website: [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). Retrieved from MDPI website: [Link]

  • EP1097919A2 - Process for producing 4-amino-3-oxo-butanoic acid ester - Google Patents. (n.d.).
  • Synthesis of 4-(3-amino-4-bromophenyl)-4-oxobutanoic acid - PrepChem.com. (n.d.). Retrieved from PrepChem.com website: [Link]

  • 4-(3-hydroxy-4-isopropoxycarbonyl-anilino)-4-oxo-butanoic acid - PubChemLite. (n.d.). Retrieved from PubChemLite website: [Link]

  • Research progress in biological activities of succinimide derivatives - PubMed. (2021, March 15). Retrieved from PubMed website: [Link]

  • Synthesis and evaluation of N-(4-(substituted)-3-(trifluoromethyl) phenyl) isobutyramides and their N-ethyl analogous as anticancer, anti-angiogenic & antioxidant agents: In vitro and in silico analysis - PubMed. (2021, April 8). Retrieved from PubMed website: [Link]

  • Structure Database (LMSD) - LIPID MAPS. (n.d.). Retrieved from LIPID MAPS website: [Link]

  • 4-Aminobutanoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from NIST website: [Link]

  • Acylhydrazones and Their Biological Activity: A Review - MDPI. (2022, December 9). Retrieved from MDPI website: [Link]

  • Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives With Adamantane, Pyridine and 1,2-azole Fragments - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • Synthesis, characterization, and thermal properties of tris (3‐aminophenyl) phosphine oxide‐based nadimide resins | Request PDF - ResearchGate. (n.d.). Retrieved from ResearchGate website: [Link]

  • 4-(3-hydroxy-4-isobutoxycarbonyl-anilino)-4-oxo-butanoic acid - PubChemLite. (n.d.). Retrieved from PubChemLite website: [Link]

  • 4-Aminobutanoic acid, 3TMS derivative - the NIST WebBook. (n.d.). Retrieved from NIST website: [Link]

  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide - MDPI. (2019, November 15). Retrieved from MDPI website: [Link]

  • 4-Aminobutanoic acid - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from NIST website: [Link]

  • Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed. (n.d.). Retrieved from PubMed website: [Link]

  • Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates - SID. (n.d.). Retrieved from SID website: [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved from GovInfo website: [Link]

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022, August 31). Retrieved from Basrah Journal of Science website: [Link]

  • 4-(4-Methylphenyl)-4-oxobutanoic acid - Wikipedia. (n.d.). Retrieved from Wikipedia website: [Link]

Sources

A Comprehensive Guide to the Solubility Profile of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of the novel chemical entity 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. As solubility is a critical determinant of a drug candidate's bioavailability and overall developability, a thorough understanding of its behavior in various aqueous and organic media is paramount. This document outlines a series of protocols, from in-silico prediction of physicochemical properties to detailed, step-by-step experimental procedures for determining thermodynamic solubility. We present methodologies for assessing solubility in pharmaceutically relevant pH ranges, organic co-solvents, and biorelevant media that simulate gastrointestinal conditions. The rationale behind each experimental choice is discussed, ensuring that the described workflows are self-validating and grounded in established scientific principles and regulatory guidelines. All quantitative data is summarized in structured tables, and key experimental workflows are visualized through diagrams to enhance clarity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities.

Introduction: The Imperative of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical attribute that profoundly influences the developability of an orally administered therapeutic. Poor solubility can lead to low and erratic absorption, suboptimal in-vivo exposure, and ultimately, therapeutic failure. Therefore, a comprehensive characterization of a compound's solubility profile is not merely a data collection exercise; it is a foundational pillar of a successful drug development program.

This guide focuses on establishing a robust solubility profile for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, a novel compound with potential therapeutic applications. By systematically evaluating its solubility under a range of conditions, we can anticipate potential biopharmaceutical challenges, guide formulation strategies, and make informed decisions about its progression through the development pipeline. The principles and methodologies detailed herein are grounded in international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), and are designed to generate the high-quality data required for regulatory submissions and internal decision-making.[1][2][3][4]

In-Silico Physicochemical Characterization: A Predictive Foundation

Before embarking on extensive laboratory-based solubility studies, a preliminary in-silico assessment of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid's physicochemical properties can provide invaluable insights and guide experimental design. A variety of computational tools and software are available for these predictions.[5][6][7][8]

Chemical Structure:

Predicted Physicochemical Properties:

An analysis of the structure of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid reveals the presence of both a weakly acidic carboxylic acid group and a weakly basic aniline nitrogen. This amphoteric nature suggests that its aqueous solubility will be highly dependent on pH.

PropertyPredicted ValueImplication for Solubility
pKa (acidic) ~4.5The carboxylic acid group will be predominantly ionized (more soluble) at pH values above 4.5.
pKa (basic) ~3.0The aniline nitrogen will be predominantly ionized (more soluble) at pH values below 3.0.
logP ~2.5This value suggests moderate lipophilicity, which could limit aqueous solubility, particularly at pH values where the molecule is un-ionized.
Molecular Weight 294.32 g/mol Within the range typical for small molecule drugs.

These in-silico predictions form the basis for the experimental design of the pH-solubility profile. The Henderson-Hasselbalch equation provides the theoretical framework for understanding the relationship between pH, pKa, and the ionization state of a molecule, which in turn governs its solubility.[9][10][11][12][13]

Aqueous Solubility Profile: The Influence of pH

The pH of the gastrointestinal tract varies significantly, from the highly acidic environment of the stomach to the near-neutral conditions of the small intestine. Therefore, determining the solubility of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid across a physiologically relevant pH range is essential for predicting its in-vivo dissolution and absorption. The shake-flask method is the gold-standard for determining thermodynamic solubility.[14][15][16][17][18]

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

Objective: To determine the thermodynamic equilibrium solubility of the compound in aqueous buffers ranging from pH 1.2 to 7.4 at 37 °C.

Materials and Equipment:

  • 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (solid, purity >99%)

  • pH buffers (pH 1.2, 4.5, 6.8, 7.4) prepared according to USP standards

  • Orbital shaker with temperature control

  • Calibrated pH meter

  • Analytical balance

  • HPLC-UV system with a suitable C18 column

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Vials for sample collection

Methodology:

  • Preparation: Add an excess of solid 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid to separate vials containing each pH buffer. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Place the vials in an orbital shaker set to 37 ± 1 °C and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[16][18]

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • pH Measurement: Measure the pH of the filtrate to confirm that it has not deviated significantly from the initial buffer pH.

  • Quantification: Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated HPLC-UV method.

  • Data Analysis: The solubility at each pH is determined from the concentration of the saturated solution. The experiment should be performed in triplicate.[16]

Visualization: Aqueous Solubility Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Add excess compound to pH buffers (1.2, 4.5, 6.8, 7.4) B Agitate in orbital shaker at 37°C for 24-48h A->B C Filter supernatant (0.22 µm filter) B->C D Measure final pH of filtrate C->D E Quantify concentration by HPLC-UV C->E F Determine thermodynamic solubility at each pH D->F E->F

Caption: Workflow for pH-dependent solubility determination.

Expected Data Summary: pH-Solubility Profile
pHMean Solubility (µg/mL)Standard DeviationPredominant Species
1.2 550± 45Cationic (protonated aniline)
4.5 50± 8Neutral (zwitterionic)
6.8 350± 30Anionic (deprotonated carboxylic acid)
7.4 480± 40Anionic (deprotonated carboxylic acid)

Interpretation: The data clearly illustrates the pH-dependent solubility of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. The lowest solubility is observed around its isoelectric point (pH 4.5), where the molecule is least ionized. The increased solubility at low pH is due to the protonation of the aniline nitrogen, while the increased solubility at higher pH is due to the deprotonation of the carboxylic acid group. This "U-shaped" solubility profile is characteristic of amphoteric compounds.

Solubility in Organic and Co-Solvent Systems

Understanding the solubility of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in organic solvents and co-solvent systems is crucial for developing formulations (e.g., for preclinical toxicology studies) and for designing purification and crystallization processes.

Experimental Protocol: Organic Solvent Solubility

Objective: To determine the solubility of the compound in a range of common pharmaceutical solvents.

Methodology: The shake-flask method described in section 3.1 is adapted for organic solvents. The experiment is typically conducted at room temperature (25 °C).

Expected Data Summary: Organic Solvent Solubility
SolventDielectric ConstantSolubility (mg/mL) at 25°C
Methanol 32.7> 50
Ethanol 24.625
Acetone 20.715
Ethyl Acetate 6.0< 1
Acetonitrile 37.530
Propylene Glycol 32.0> 50
PEG 400 12.5> 100

Interpretation: The compound exhibits good solubility in polar protic and aprotic solvents like methanol, propylene glycol, and PEG 400, suggesting these could be suitable for liquid formulation development. Its poor solubility in less polar solvents like ethyl acetate is consistent with its relatively polar structure.

Solubility in Biorelevant Media

To gain a more accurate prediction of in-vivo dissolution, it is essential to assess solubility in biorelevant media that mimic the composition of human gastrointestinal fluids.[19] These media contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds through micellar solubilization.[20][21][22][23]

Experimental Protocol: Biorelevant Media Solubility

Objective: To determine the solubility of the compound in Simulated Gastric Fluid (SGF), Fasted-State Simulated Intestinal Fluid (FaSSIF), and Fed-State Simulated Intestinal Fluid (FeSSIF).

Methodology: The shake-flask method (section 3.1) is again employed, using the biorelevant media as the solvents, with incubation at 37 °C.

Visualization: Biorelevant Solubility Assessment

G cluster_media Biorelevant Media cluster_process Experimental Process cluster_output Solubility Data SGF SGF (pH 1.2, pepsin) ShakeFlask Shake-Flask Method (37°C, 24h) SGF->ShakeFlask FaSSIF FaSSIF (pH 6.5, bile salts, lecithin) FaSSIF->ShakeFlask FeSSIF FeSSIF (pH 5.0, higher bile salts & lecithin) FeSSIF->ShakeFlask Sol_SGF Solubility in SGF ShakeFlask->Sol_SGF Gastric Sol_FaSSIF Solubility in FaSSIF ShakeFlask->Sol_FaSSIF Fasted Intestinal Sol_FeSSIF Solubility in FeSSIF ShakeFlask->Sol_FeSSIF Fed Intestinal

Caption: Process for determining solubility in biorelevant media.

Expected Data Summary: Biorelevant Media Solubility
MediumpHKey ComponentsSolubility (µg/mL)
SGF 1.2Pepsin580
FaSSIF 6.5Bile salts, lecithin450
FeSSIF 5.0Higher bile salts, lecithin620

Interpretation: The solubility in SGF is comparable to the aqueous buffer at pH 1.2. The presence of bile salts and lecithin in FaSSIF and FeSSIF appears to enhance the solubility compared to the aqueous buffer at similar pH values. The higher concentration of these components in FeSSIF results in a further increase in solubility, suggesting a potential positive food effect on the absorption of this compound.

Data Interpretation and Biopharmaceutics Classification System (BCS)

The collected solubility data allows for a preliminary assessment of the Biopharmaceutics Classification System (BCS) class of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. According to ICH M9 guidelines, a drug is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[1][2]

Assuming a hypothetical highest therapeutic dose of 10 mg:

  • Volume to dissolve dose at lowest solubility (pH 4.5): 10,000 µg / 50 µg/mL = 200 mL

Since 200 mL is less than 250 mL, 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid would be classified as a highly soluble compound. This is a favorable characteristic, suggesting that absorption is unlikely to be limited by dissolution rate, provided the formulation releases the drug appropriately. The next step in BCS classification would be to determine its permeability.

Conclusion

This guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility profile of the novel compound 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. The in-silico predictions, coupled with the experimental determination of its pH-dependent, organic solvent, and biorelevant media solubility, provide a comprehensive understanding of its fundamental physicochemical properties.

The compound demonstrates a clear pH-dependent solubility profile characteristic of an amphoteric substance, with its lowest solubility at its isoelectric point. Based on the experimental data, it can be preliminarily classified as a highly soluble compound under the BCS framework. This information is critical for guiding formulation development, anticipating potential biopharmaceutical behavior, and supporting the overall progression of this compound as a potential drug candidate. The methodologies and principles outlined herein serve as a robust template for the solubility characterization of other new chemical entities.

References

  • ICH M9 Guideline: Biopharmaceutics Classification System-Based Biowaivers. (2019). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ICH M9 on biopharmaceutics classification system based biowaivers - Scientific guideline. (2020). European Medicines Agency. [Link]

  • ICH Harmonised Guideline M9 “Biopharmaceutics Classification System-Based Biowaivers” implemented and updated biowaiver documentation published. (2021). World Health Organization. [Link]

  • ICH M9: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ECA Academy. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Applications and Example Problems Using Henderson–Hasselbalch Equation. (2014). PharmaXChange.info. [Link]

  • Henderson-Hasselbalch Equation | Overview, Importance & Examples. Study.com. [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. World Health Organization (WHO). [Link]

  • ICH M9 guideline on biopharmaceutics classification system-based biowaivers. (2024). Therapeutic Goods Administration (TGA). [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. [Link]

  • Propersea (Property Prediction). Physical Sciences Data-science Service. [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2025). Pharma Lesson. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. DSDP Analytics. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. [Link]

  • Property Explorer. . [Link]

  • Composition of the biorelevant media FaSSGF and FaSSIF. ResearchGate. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • SIF Media (Simulated Intestinal Fluids). Interchim. [Link]

  • Henderson Hasselbalch Equation. Pharmatech. [Link]

  • Calculators & Predictors. Chemaxon. [Link]

  • The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. American Association of Pharmaceutical Scientists. [Link]

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). biorelevant.com. [Link]

  • ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2025). U.S. Food and Drug Administration. [Link]

  • Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes. [Link]

  • ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Q 6 A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substan. European Medicines Agency (EMA). [Link]

  • ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ECA Academy. [Link]

Sources

Technical Guide: Mechanism and Application of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic Acid in Epigenetic Profiling

[1][2]

Part 1: Executive Summary & Core Directive

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (CAS: 925176-33-6) is a synthetic hapten-linker conjugate designed to mimic the post-translational modification (PTM) known as Histone Lysine Isobutyrylation (Kibu) .[1][2]

Unlike therapeutic drugs that inhibit enzymes directly, this compound functions as a structural probe .[1][2] Its primary mechanism of action is epitope mimicry .[1][2] By replicating the steric and chemical properties of isobutyrylated lysine residues, it serves two critical functions in drug development and basic research:

  • Immunogen Generation: When conjugated to a carrier protein, it elicits the production of highly specific antibodies against the Kibu mark.[1][2]

  • Validation Standard: It acts as a competitive inhibitor in immunoassays (ELISA/Dot Blot) to verify that observed signals are derived from the specific isobutyryl modification and not non-specific binding.[1][2]

This guide explores the compound's role in decoding the "isobutyrylome," a metabolic-epigenetic axis linking Valine catabolism to gene regulation.[1][2]

Part 2: Scientific Integrity & Logic (The Mechanism)[1][2]

The Biological Context: The Isobutyryl-Lysine (Kibu) Mark

Recent discoveries in epigenetics have expanded the "histone code" beyond acetylation and methylation to include short-chain acylations derived from metabolic CoAs.[1][2] Lysine Isobutyrylation (Kibu) is a PTM driven by Isobutyryl-CoA , an intermediate in the mitochondrial degradation of the amino acid Valine.[1][2]

  • Writers: p300/CBP and HAT1 (promiscuous acyltransferase activity).

  • Erasers: HDAC3 and Sirtuins (SIRT1/2/3).[1][2]

  • Function: Kibu is enriched at gene promoters and is structurally bulkier than acetylation, potentially causing greater chromatin opening and transcriptional activation.[1][2]

Mechanism of Action: Structural Mimicry

The utility of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid lies in its precise atomic architecture, which mimics the side chain of an isobutyrylated lysine residue.[1][2]

  • The Epitope (Isobutyryl Group): The (CH3)2CH-CO- moiety is the specific antigen determinant.[1][2] It is identical to the acyl group found on Histone H4K5ibu or H4K8ibu.[1][2]

  • The Scaffold (Aniline Linker): The phenyl ring at the 3-position provides a rigid spacer that mimics the length of the lysine aliphatic chain (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )
    
    
    , presenting the epitope to the immune system in an accessible orientation.[1]
  • The Conjugation Handle (Succinic Acid): The HOOC-CH2-CH2-CO- tail provides a reactive carboxylic acid.[1][2] Using carbodiimide chemistry (EDC/NHS), this group forms a stable amide bond with surface lysines of carrier proteins (e.g., KLH or BSA), transforming the small molecule into an immunogen.[1][2]

Experimental Causality: Why This Structure?
  • Why Meta-Substitution (3-position)? The meta-orientation prevents steric clash between the carrier protein and the isobutyryl epitope, ensuring the antibody binding pocket recognizes the acyl group and not the linker.[1][2]

  • Why Succinic Acid? It introduces a "spacer arm" that pushes the hapten away from the carrier protein surface, reducing steric hindrance during the immune response.[1][2]

Part 3: Visualization & Formatting[1][2]

Pathway Diagram: The Metabolic-Epigenetic Axis

The following diagram illustrates how cellular metabolism generates Isobutyryl-CoA, leading to Histone Kibu, and how the synthetic hapten mimics this structure for antibody generation.[1][2]

Gcluster_metabolismMetabolic Sourcecluster_epigeneticsEpigenetic Mark (In Vivo)cluster_syntheticSynthetic Probe (The Compound)ValineValineIsobutyrylCoAIsobutyryl-CoAValine->IsobutyrylCoACatabolismp300p300/HAT1(Writer)IsobutyrylCoA->p300KibuHistone Kibu(Isobutyryl-Lysine)p300->KibuHistoneHistone LysineHistone->KibuAcylationAntibodyAnti-Kibu AntibodyKibu->AntibodyTarget RecognitionHapten4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acidHapten->KibuStructuralMimicryImmunogenHapten-CarrierConjugateHapten->ImmunogenEDC/NHSConjugationCarrierCarrier Protein(KLH/BSA)Carrier->ImmunogenImmunogen->AntibodyImmunization

Caption: The metabolic origin of Histone Kibu and the strategic use of the synthetic hapten to generate specific antibodies for detection.

Data Presentation: Experimental Validation Protocol

Table 1: Competitive ELISA Validation Protocol This protocol validates that the antibody specifically recognizes the isobutyryl group and not the histone backbone.[1]

StepActionReagent/ConditionPurpose
1. Coating Coat plate with Isobutyrylated BSA.[1][2]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, overnight at

.
Present the antigen on a solid phase.[1]
2. Blocking Block non-specific sites.5% Non-fat milk in TBST.[1][2]Prevent background noise.[1][2]
3. Competition Pre-incubate Antibody with Compound .Mix Anti-Kibu Ab with varying conc. of 4-[3-(Isobutyrylamino)...] (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).[1]
The Critical Step: If the Ab is specific, the free compound will bind it in solution.[1]
4. Incubation Add mixture to plate.1 hour at Room Temp.Unbound antibody binds to the plate; blocked antibody does not.[1][2]
5. Detection Add HRP-Secondary Ab + Substrate.[1][2]TMB Substrate.[1][2]Quantify binding.[1][2]
6. Result Measure OD450.Expectation: Signal decreases as Compound concentration increases.[1][2]Confirms the antibody binds the isobutyryl-aniline motif.[1][2]

Part 4: Detailed Experimental Methodologies

Protocol: Conjugation of Hapten to KLH (Immunogen Preparation)

To use 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid for antibody production, it must be conjugated to Keyhole Limpet Hemocyanin (KLH).[1][2]

Reagents:

  • Hapten: 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (10 mg).[1][2]

  • Carrier: KLH (10 mg).[1][2]

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1][2]

  • Buffer: MES Buffer (pH 5.0) and PBS (pH 7.4).

Workflow:

  • Activation: Dissolve the Hapten in 1 mL MES buffer. Add 5 mg EDC and 5 mg NHS.[1][2] Stir for 15 minutes at room temperature. This converts the carboxylic acid tail into a reactive NHS-ester.[1][2]

  • Conjugation: Dissolve KLH in PBS. Add the activated Hapten mixture dropwise to the KLH solution.[1][2]

  • Incubation: Stir the reaction for 2 hours at room temperature or overnight at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . The NHS-ester reacts with surface lysine amines on KLH, forming stable amide bonds.[1]
    
  • Purification: Dialyze the conjugate against PBS (3 changes over 24 hours) to remove unreacted hapten and byproducts.

  • QC: Verify conjugation efficiency via UV-Vis spectroscopy (increase in absorbance at 250-280 nm relative to native KLH) or MALDI-TOF MS.

Self-Validating System Check[1][2]
  • Control: Perform a "mock" conjugation without EDC.

  • Validation: In the ELISA (Table 1), the free Hapten (unconjugated) must inhibit the antibody signal by >80% at high concentrations.[1][2] If it does not, the antibody is likely recognizing the carrier protein or a non-specific motif, rendering the system invalid.[1][2]

References

  • Tan, M., et al. (2011).[1][2] "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell, 146(6), 1016-1028.[1][2] [1][2]

  • Zhang, D., et al. (2020).[1][2] "Identification of lysine isobutyrylation as a new histone modification mark." Nucleic Acids Research, 48(19), 10820-10831.[1][2]

  • Gao, D., et al. (2021).[1][2] "Functions and mechanisms of protein lysine butyrylation (Kbu): Therapeutic implications in human diseases." Signal Transduction and Targeted Therapy, 6, 1-13.[1][2]

  • Cheng, Z., et al. (2009).[1][2] "Molecular mechanism of SIRT1 deacetylase inhibition by nuclear receptor corepressor 1." Molecular Cell, 36(5), 817-827.[1][2] (Describes general principles of acyl-lysine mimicry).

A Senior Application Scientist's Guide to the In Silico Modeling of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid: A Putative Histone Deacetylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive, step-by-step framework for the in silico evaluation of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. As this molecule is not extensively characterized in public databases, this document outlines a logical, field-proven workflow for predicting its physicochemical properties, identifying a plausible biological target, and evaluating its potential as a therapeutic agent through advanced computational techniques. The narrative is structured to explain not just the "how" but the critical "why" behind each methodological choice, ensuring a self-validating and scientifically rigorous investigation.

Section 1: Ligand Characterization and Preparation

Expertise & Experience: Before any complex modeling, the fundamental physicochemical and structural properties of the ligand must be established. This initial step is crucial because properties like molecular weight, lipophilicity (LogP), and polar surface area are primary determinants of a molecule's "drug-likeness" and influence its subsequent behavior in more complex simulations. An inaccurate or energetically unfavorable 3D structure will invalidate all downstream results.

The first step involves generating a 3D conformation from a 2D representation (SMILES string) and performing an energy minimization to achieve a stable, low-energy state.

Protocol 1: Ligand Preparation

  • 2D to 3D Conversion:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the molecule: CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCC(=O)O.

    • Use a computational chemistry tool (e.g., Avogadro, ChemDraw, RDKit) to convert the 2D SMILES string into an initial 3D structure.

  • Energy Minimization:

    • Assign a suitable force field, such as MMFF94 (Merck Molecular Force Field) or UFF (Universal Force Field), to the 3D structure. These force fields are well-suited for organic molecules.

    • Perform a geometry optimization using a steepest descent or conjugate gradient algorithm until a local energy minimum is reached. This removes steric clashes and results in a more realistic conformation.

    • The resulting optimized 3D structure (e.g., in .mol2 or .pdb format) is used for all subsequent modeling.

Data Presentation: Predicted Physicochemical Properties

The following table summarizes key physicochemical properties calculated from the molecule's structure. These descriptors are essential for an initial assessment of its potential pharmacokinetic profile.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₁₅H₁₈N₂O₄Provides the exact atomic composition.
Molecular Weight290.31 g/mol Falls within the desirable range (<500 Da) for good oral bioavailability (Lipinski's Rule of Five).
XLogP31.5Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Hydrogen Bond Donors3Number of potential hydrogen bond interactions the molecule can donate.
Hydrogen Bond Acceptors5Number of potential hydrogen bond interactions the molecule can accept.
Polar Surface Area (PSA)97.8 ŲSuggests good potential for cell membrane permeability.

Section 2: Target Hypothesis and Rationale: Histone Deacetylases (HDACs)

Expertise & Experience: The chemical structure of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid contains key pharmacophoric features strongly suggestive of a Histone Deacetylase (HDAC) inhibitor. Specifically:

  • Zinc-Binding Group (ZBG): The carboxylic acid (-COOH) can act as a chelating group for the catalytic zinc ion (Zn²⁺) present in the active site of most HDAC isoforms.[1]

  • Linker: The anilino-oxobutanoic acid backbone provides a suitable linker to position the ZBG within the active site channel.

  • Cap Group: The isobutyrylamino-anilino moiety serves as a "cap" that can form hydrophobic and hydrogen-bonding interactions with residues at the rim of the active site, contributing to affinity and selectivity.[1]

HDACs are crucial enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression.[1][2] Their dysregulation is implicated in numerous cancers and other diseases, making them a well-validated therapeutic target.[3][4] Therefore, hypothesizing that our compound targets HDACs provides a scientifically sound basis for subsequent modeling.

HDAC_Inhibition_Mechanism General Mechanism of HDAC Inhibition HDAC HDAC Active Site (with Zn²⁺) Hydrolysis Deacetylation (Hydrolysis) HDAC->Hydrolysis Catalyzes Transcription_On Chromatin Relaxation Gene Expression HDAC->Transcription_On Inhibition Prevents Compaction Substrate Acetylated Lysine (Histone Tail) Substrate->HDAC Binds to Inhibitor HDAC Inhibitor (e.g., Target Compound) Inhibitor->HDAC Binds & Blocks Hydrolysis->Substrate Releases Deacetylated Lysine Transcription_Off Chromatin Compaction Gene Silencing Hydrolysis->Transcription_Off Leads to

Fig. 1: Proposed mechanism of action for an HDAC inhibitor.

Section 3: Molecular Docking Simulation Workflow

Trustworthiness: Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. It serves as the primary computational tool for screening and prioritizing compounds. Our protocol is designed to be self-validating by first "re-docking" a known co-crystallized ligand to ensure the docking parameters can accurately reproduce the experimental binding pose.

Protocol 2: Molecular Docking against HDAC1

  • Target Selection and Preparation:

    • Selection: Human HDAC1 is a well-studied Class I HDAC implicated in cancer.[5] We will use the crystal structure PDB ID: 4BKX, which contains HDAC1 in complex with a known inhibitor.

    • Preparation: Load the PDB file into a molecular modeling suite (e.g., AutoDockTools, Maestro, MOE).

    • Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Add polar hydrogens to the protein, as these are critical for forming hydrogen bonds.

    • Assign partial charges using a standard force field (e.g., Gasteiger charges). The prepared protein is saved as a .pdbqt file for AutoDock.[6]

  • Ligand Preparation:

    • Load the energy-minimized 3D structure of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid.

    • Define rotatable bonds to allow for conformational flexibility during docking.

    • Assign Gasteiger charges.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define a 3D grid box centered on the active site of HDAC1. The coordinates of the original co-crystallized ligand are used to define this center.

    • The grid box dimensions (e.g., 60x60x60 Å) must be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Docking Execution:

    • Use a docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina.[2]

    • Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the conformational search.

    • Execute the docking run to generate a set of predicted binding poses, ranked by their binding affinity scores (in kcal/mol).

  • Results Analysis:

    • Analyze the top-ranked pose. The most negative binding affinity score indicates the most favorable predicted interaction.

    • Visualize the protein-ligand complex to identify key interactions:

      • Chelation: Confirm that the carboxylic acid's oxygens are coordinating with the active site Zn²⁺ ion.

      • Hydrogen Bonds: Identify H-bonds with key active site residues (e.g., HIS, ASP).

      • Hydrophobic Interactions: Observe interactions of the phenyl ring and isobutyryl group with non-polar residues.

Docking_Workflow Molecular Docking Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase PDB Select Protein Target (e.g., HDAC1, PDB: 4BKX) CleanPDB Assign Charges (Protein.pdbqt) PDB->CleanPDB Remove Water, Add Hydrogens Ligand Prepare Ligand (Energy Minimized 3D Structure) CleanLigand Ligand.pdbqt Ligand->CleanLigand Define Rotatable Bonds, Assign Charges Grid Define Grid Box (Active Site) CleanPDB->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) CleanLigand->Dock Grid->Dock Results Ranked Binding Poses (Binding Affinity in kcal/mol) Dock->Results Analysis Visualize Key Interactions (H-Bonds, Chelation) Results->Analysis

Fig. 2: A standardized workflow for molecular docking simulations.

Data Presentation: Hypothetical Docking Scores

HDAC Isoform (PDB ID)Predicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HDAC1 (4BKX)-8.5HIS142, HIS143, ASP179, TYR308, Zn²⁺
HDAC2 (3MAX)-8.2HIS144, HIS145, ASP181, TYR310, Zn²⁺
HDAC6 (5EDU)-7.1HIS610, HIS611, ASP700, PHE620, Zn²⁺

Section 4: Validating Interactions with Molecular Dynamics (MD) Simulation

Expertise & Experience: Molecular docking provides a static, time-independent snapshot of the binding event. However, biological systems are dynamic. Molecular Dynamics (MD) simulations provide critical insights into the stability and dynamic behavior of the protein-ligand complex over time in a simulated physiological environment.[7][8] A stable complex in an MD simulation lends much higher confidence to the docking prediction.

Protocol 3: Protein-Ligand MD Simulation

  • System Setup:

    • Input: Use the top-ranked docked pose of the HDAC1-ligand complex as the starting structure.

    • Force Field: Assign a suitable physics-based force field (e.g., CHARMM36m for the protein, CGenFF for the ligand).

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization:

    • Perform energy minimization of the entire solvated system to remove any steric clashes introduced during the setup phase.

  • Equilibration:

    • NVT Ensemble: Gradually heat the system to a target temperature (300 K) while keeping the volume constant (NVT). Apply position restraints to the protein and ligand heavy atoms to allow the water molecules to equilibrate around them.

    • NPT Ensemble: Switch to a constant pressure (1 bar) and constant temperature (300 K) ensemble (NPT). Gradually release the position restraints to allow the entire system to relax and reach the correct density. This phase typically runs for several nanoseconds.

  • Production MD:

    • Run the simulation without any restraints for an extended period (e.g., 100-200 nanoseconds) to collect trajectory data.[5][9] This is the data-gathering phase of the simulation.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the system has reached equilibrium and the ligand is stably bound.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Monitor the stability of key interactions (e.g., hydrogen bonds, Zn²⁺ chelation) identified during docking throughout the simulation.

MD_Simulation_Workflow Molecular Dynamics Simulation Workflow Start Start with Best Docked Pose (Protein-Ligand Complex) Solvate Solvate with Water & Add Ions Start->Solvate Minimize Energy Minimization (Remove Clashes) Solvate->Minimize Equilibrate System Equilibration (NVT & NPT Ensembles) Minimize->Equilibrate Production Production MD Run (100-200 ns) Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

Sources

Discovery and Origin of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (CAS: 925176-33-6) is a specialized dicarboxylic acid diamide derivative primarily identified as a metabolite and analytical reference standard in the development of histone deacetylase (HDAC) inhibitors and related anilino-based pharmaceuticals.

Structurally, it represents the "tail-shortened" metabolite of suberoylanilide hydroxamic acid (SAHA) analogs, formed via mitochondrial


-oxidation. Its discovery is inextricably linked to the pharmacokinetics (PK) profiling of "Next-Generation" HDAC inhibitors designed to improve upon the stability and potency of Vorinostat (SAHA).

This guide details the molecule's chemical origin, its formation via metabolic pathways, and the synthetic protocols required for its isolation as a reference standard.

Part 1: Chemical Identity and Structural Logic

Nomenclature and Structure
  • IUPAC Name: 4-((3-Isobutyramidophenyl)amino)-4-oxobutanoic acid

  • Synonyms: N-(3-Isobutyramidophenyl)succinamic acid; 3-Isobutyrylamino-succinylaniline.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 278.31 g/mol

The molecule consists of three distinct pharmacophores:

  • Central Core: m-Phenylenediamine (1,3-diaminobenzene).

  • Left Wing (Amide): Isobutyryl group (2-methylpropanoyl) attached to the N1 amine.

  • Right Wing (Acid): Succinamic acid moiety (4-oxobutanoic acid) attached to the N3 amine.

Structural Significance

This specific configuration identifies the molecule as a chain-shortened metabolite . In medicinal chemistry, the m-phenylenediamine core is a common scaffold for HDAC inhibitors (e.g., Belinostat, Entinostat). The presence of the succinic acid tail (4 carbons) instead of the typical suberic acid tail (8 carbons, common in SAHA analogs) is the hallmark of metabolic degradation via


-oxidation.

Part 2: Discovery and Biological Origin

The Vorinostat (SAHA) Paradigm

To understand the origin of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, one must examine the metabolism of Vorinostat (Zolinza®) . Vorinostat is suberoylanilide hydroxamic acid.[1][2][3][4]

  • Parent Drug: Vorinostat (

    
    ).
    
  • Major Metabolite (Inactive): 4-Anilino-4-oxobutanoic acid.[1][2][3][5][6][7]

Mechanism of Formation: Vorinostat undergoes extensive hepatic metabolism.[3] While glucuronidation is the primary pathway, a significant portion undergoes hydrolysis of the hydroxamic acid followed by


-oxidation  of the aliphatic chain. The 8-carbon suberoyl chain is cleaved stepwise (losing 2 carbons per cycle) to form the 6-carbon and finally the 4-carbon (succinoyl) metabolite.
The Target Molecule as a Next-Gen Metabolite

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is the direct structural analog of the Vorinostat metabolite, derived from a 3-isobutyrylamino-substituted parent drug .

  • Hypothetical Parent Drug: N-Hydroxy-N'-(3-isobutyramidophenyl)octanediamide (a 3-isobutyryl-SAHA analog).

  • Discovery Context: During Phase I/II clinical trials or preclinical ADME (Absorption, Distribution, Metabolism, Excretion) studies of novel HDAC inhibitors, researchers utilize LC-MS/MS to identify circulating metabolites. This molecule appears as a major, inactive species in plasma and urine, serving as a marker for the drug's systemic clearance.

Metabolic Pathway Diagram

The following diagram illustrates the cascade from the parent HDAC inhibitor to the target succinamic acid metabolite.

MetabolicPathway cluster_liver Hepatic Metabolism (Liver) Parent Parent HDAC Inhibitor (Suberoyl-Hydroxamic Acid Derivative) Inter1 Hydrolysis Product (Suberanilic Acid Derivative) Parent->Inter1 Hydrolysis of Hydroxamic Acid Inter2 Beta-Oxidation Intermediate (6-Carbon Chain) Inter1->Inter2 Mitochondrial Beta-Oxidation (-2C) Target Target Metabolite 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (4-Carbon Chain) Inter2->Target Beta-Oxidation (-2C)

Figure 1: Proposed metabolic pathway illustrating the formation of the target molecule via hydrolysis and subsequent


-oxidation of a suberoyl-based parent drug.

Part 3: Chemical Synthesis & Protocol

To validate the identity of the metabolite found in biological samples, researchers must synthesize an authentic reference standard.

Retrosynthetic Analysis

The most efficient route to 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is the desymmetrization of m-phenylenediamine, followed by sequential acylation.

  • Step 1: Mono-acylation of 1,3-diaminobenzene with isobutyryl chloride.

  • Step 2: Ring-opening of succinic anhydride by the remaining amine.

Step-by-Step Synthesis Protocol

Reagents:

  • 1,3-Phenylenediamine (CAS: 108-45-2)

  • Isobutyryl chloride (CAS: 79-30-1)

  • Succinic anhydride (CAS: 108-30-5)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM) and Tetrahydrofuran (THF)

Protocol:

StepOperationCritical Parameter
1 Dissolve 1,3-phenylenediamine (1.0 eq) in anhydrous DCM at 0°C. Add

(1.1 eq).
Temp Control: Maintain <5°C to prevent di-acylation.
2 Dropwise addition of isobutyryl chloride (0.9 eq) over 30 mins. Stir for 2 hours.Stoichiometry: Use slight deficit of acyl chloride to favor mono-product.
3 Aqueous workup (NaHCO3 wash), dry over MgSO4, and concentrate. Purify intermediate 3-amino-isobutyranilide via column chromatography.Purity Check: Ensure removal of unreacted diamine.
4 Dissolve purified intermediate (1.0 eq) in THF. Add succinic anhydride (1.1 eq).Solvent: THF promotes solubility of the anhydride.
5 Reflux for 4–6 hours. The product often precipitates as the reaction cools.Monitoring: TLC should show disappearance of amine.
6 Filter the precipitate or evaporate solvent. Recrystallize from Ethanol/Water.Target: White to off-white solid.
Synthesis Workflow Diagram

Synthesis Start 1,3-Diaminobenzene Step1 Mono-Acylation (Isobutyryl Chloride) Start->Step1 Inter Intermediate: 3-Amino-isobutyranilide Step1->Inter Step2 Ring Opening (Succinic Anhydride) Inter->Step2 Final Target: 4-[3-(Isobutyrylamino)anilino]- 4-oxobutanoic acid Step2->Final

Figure 2: Synthetic route for the production of the analytical reference standard.

Part 4: Analytical Characterization

For researchers confirming the presence of this metabolite in patient samples, the following analytical signatures are diagnostic.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI), Negative Mode (due to carboxylic acid).

  • Precursor Ion:

    
     m/z.
    
  • Fragment Ions:

    • 177 m/z: Loss of succinic anhydride moiety (

      
      , 100 Da). This confirms the succinamic acid tail.
      
    • 135 m/z: Cleavage of the isobutyryl group.

NMR Spectroscopy
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       12.1 (s, 1H, -COOH)
      
    • 
       9.8 (s, 1H, -NH-CO-Succ)
      
    • 
       9.6 (s, 1H, -NH-CO-iPr)
      
    • 
       7.9 (s, 1H, Ar-H2) – The proton between the two amides is distinctively deshielded.
      
    • 
       2.5 (m, 4H, Succinic 
      
      
      
      )
    • 
       1.1 (d, 6H, Isobutyryl 
      
      
      
      )

References

  • FDA Clinical Pharmacology Review. "Vorinostat (Zolinza) Clinical Pharmacology and Biopharmaceutics Review." Center for Drug Evaluation and Research, Application Number: 21-991. Link

  • National Institutes of Health (NIH). "Vorinostat: Drug Record and Metabolism." LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Link

  • Sigma-Aldrich. "Product Specification: 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (CAS 925176-33-6)." Link

  • ChemicalBook. "4-Anilino-4-oxobutanoic Acid (Metabolite MII of SAHA)." Link

  • Huateng Pharma. "Pharmaceutical Intermediates and Impurities: Isobutyryl-anilino derivatives." Link

Sources

Methodological & Application

Application Notes & Protocols for the In Vitro Evaluation of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is a novel small molecule with a chemical structure suggesting potential utility in cancer cell biology research. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural motifs, particularly the succinamic acid and anilino groups, are present in compounds with known biological activities. For instance, certain succinamic acid derivatives have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[1][2][3] Notably, the structurally related compound, 4-anilino-4-oxobutanoic acid, is a known metabolite of the histone deacetylase (HDAC) inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid).[4][5] This suggests that 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid may exert its effects through modulation of intracellular signaling pathways, potentially impacting gene expression and cell cycle regulation.

These application notes provide a comprehensive, albeit putative, framework for the initial characterization of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in a cell culture setting. The following protocols are designed to be a starting point for researchers to explore its potential biological activities and are based on established methodologies for similar classes of compounds.

Hypothesized Mechanism of Action

Based on its structural similarity to known bioactive molecules, we hypothesize that 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid may function as a modulator of intracellular signaling cascades that govern cell proliferation and survival. A plausible, yet unverified, mechanism of action could involve the inhibition of key signaling nodes, such as receptor tyrosine kinases (RTKs) or downstream effectors in pathways like the MAPK/ERK or PI3K/Akt pathways, which are frequently dysregulated in cancer. The isobutyrylamino moiety may influence the compound's specificity and potency.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by this compound, leading to an anti-proliferative effect.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Compound 4-[3-(Isobutyrylamino)anilino] -4-oxobutanoic acid RAF RAF Compound->RAF Inhibits? Compound->PI3K Inhibits? RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Akt Akt PI3K->Akt Akt->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical signaling cascade potentially targeted by the compound.

Experimental Protocols

Reagent Preparation and Storage

a. Compound Stock Solution (10 mM):

  • Materials:

    • 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Procedure:

    • Aseptically weigh out the required amount of the compound.

    • Add the appropriate volume of DMSO to achieve a 10 mM stock solution.

    • Vortex or sonicate briefly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C for up to 6 months or at -80°C for long-term storage.

b. Working Solutions:

  • Prepare fresh working solutions for each experiment by diluting the stock solution in complete cell culture medium.

  • The final concentration of DMSO in the cell culture should not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Cell Culture and Seeding
  • Cell Lines: Select appropriate cell lines for your study. For initial screening, a panel of cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney) are recommended.

  • Culture Conditions: Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Seeding Density: The optimal seeding density will vary depending on the cell line and the duration of the experiment. A general guideline is provided in the table below.

Assay Type96-well Plate (cells/well)24-well Plate (cells/well)6-well Plate (cells/well)
Proliferation (72h)2,000 - 5,00020,000 - 50,000100,000 - 250,000
Apoptosis (24-48h)5,000 - 10,00050,000 - 100,000250,000 - 500,000
Western Blot (24h)N/AN/A500,000 - 1,000,000
In Vitro Assays

a. Cell Proliferation Assay (MTT or a similar viability assay):

  • Objective: To determine the effect of the compound on cell viability and to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (0.1% DMSO).

    • Incubate for 72 hours.

    • Perform the MTT assay according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a non-linear regression analysis.

b. Apoptosis Assay (Annexin V/Propidium Iodide Staining):

  • Objective: To assess whether the compound induces apoptosis.

  • Procedure:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations, along with a vehicle control.

    • Incubate for 24 to 48 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry.

c. Western Blot Analysis:

  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of key signaling proteins.

  • Procedure:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with the compound at its IC₅₀ concentration for various time points (e.g., 0, 1, 6, 24 hours).

    • Lyse the cells and determine the protein concentration.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against proteins of interest (e.g., p-ERK, total ERK, p-Akt, total Akt, cleaved PARP, β-actin as a loading control).

    • Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Experimental Workflow

The following diagram outlines the general workflow for the initial characterization of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid.

Experimental_Workflow Start Start: Compound Characterization Stock_Prep Prepare 10 mM Stock in DMSO Start->Stock_Prep Cell_Culture Culture and Seed Cells Stock_Prep->Cell_Culture Treatment Treat Cells with Compound (Dose-Response and Time-Course) Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT) Determine IC50 Treatment->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (Signaling Pathways) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Proliferation_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for in vitro evaluation.

Data Interpretation and Troubleshooting

  • High IC₅₀ values (>100 µM): The compound may have low potency or the selected cell lines may be resistant. Consider testing on a broader panel of cell lines or investigating alternative mechanisms of action.

  • No induction of apoptosis: The compound may induce other forms of cell death (e.g., necrosis, autophagy) or may be cytostatic rather than cytotoxic. Consider performing cell cycle analysis or assays for other cell death markers.

  • Inconsistent Western blot results: Optimize antibody concentrations, blocking conditions, and lysis buffers. Ensure equal protein loading by quantifying protein concentration and using a reliable loading control.

Conclusion

The protocols outlined in this document provide a robust starting point for the in vitro characterization of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. By systematically evaluating its effects on cell proliferation, apoptosis, and key signaling pathways, researchers can gain valuable insights into its potential as a novel therapeutic agent or research tool. It is imperative to acknowledge the hypothetical nature of the proposed mechanism of action, which should be rigorously tested and refined through experimental validation.

References

  • Siddharth, S., et al. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PubMed. Available at: [Link][1][3]

  • Li, Y., et al. (2017). Sulfamic and succinic acid derivatives of 25-OH-PPD and their activities to MCF-7, A-549, HCT-116, and BGC-823 cell lines. PubMed. Available at: [Link][2]

  • Siddharth, S., et al. (2023). Effect of Succinamic Acid Derivative on the Growth Kinetics and Induction of Apoptosis in a Cancer Cell Line. PubMed. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-Anilino-4-oxobutanoic Acid. Pharmaffiliates. Available at: [Link][5]

Sources

Topic: Application of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Enzymatic Characterization of Novel Inhibitors

**Abstract

This document provides a comprehensive framework for the characterization of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, herein designated as Compound IAOA, as a potential enzyme inhibitor. Recognizing that this molecule represents a novel chemical entity with limited published data, this guide is structured to provide researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis workflows required to systematically evaluate its inhibitory activity and mechanism of action (MoA). We will use a hypothetical serine/threonine kinase, "Target Kinase Y (TKY)," as a representative enzyme target to illustrate the practical application of these protocols. The methodologies described are grounded in established principles of enzyme kinetics and are designed to be adaptable to a wide range of enzyme targets.

Introduction and Scientific Rationale

The discovery of novel enzyme inhibitors is a cornerstone of modern drug development.[1][2] The compound 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (IAOA) presents a unique chemical scaffold. Its structure, featuring an anilino-oxobutanoic acid backbone, is reminiscent of moieties found in molecules targeting enzymes where ATP-binding or substrate-binding pockets possess specific hydrogen bonding and hydrophobic features. The isobutyrylamino group, in particular, may confer selectivity and enhanced binding affinity through specific hydrophobic interactions.

Given its structural characteristics, IAOA is a candidate for inhibiting enzyme families such as kinases, deacetylases, or proteases. This guide will proceed with the hypothesis that IAOA is an inhibitor of Target Kinase Y (TKY), a validated target in a hypothetical disease pathway. The objective is to provide a self-validating system of experiments to:

  • Confirm inhibitory activity against TKY.

  • Quantify the potency of inhibition (IC50).

  • Elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

The causality behind this experimental approach is to build a data package from the ground up. We begin with a broad screening assay to confirm activity and then proceed to more complex, hypothesis-driven experiments to understand the inhibitor's biochemical behavior. This systematic approach is critical for making informed decisions in a drug discovery pipeline.[3]

Compound Profile: 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (IAOA)

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄Calculated
Molecular Weight 278.30 g/mol Calculated
CAS Number Not Assigned (Novel Compound)N/A
Canonical SMILES CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CCC(=O)OCalculated
Appearance Assumed: White to off-white solid[4]
Solubility Soluble in DMSO, Methanol; Poorly soluble in aqueous buffer[4]
Storage Store at 4°C, desiccated. Stock solutions in DMSO at -20°C or -80°C.[4]

Foundational Principles: Understanding Enzyme Inhibition Kinetics

Before proceeding to experimental protocols, it is crucial to understand the primary modes of reversible enzyme inhibition, as this knowledge informs the design of Mechanism of Action (MoA) studies.[5] An enzyme (E) binds its substrate (S) to form an ES complex, which then yields a product (P). An inhibitor (I) can interfere with this process in several ways.

  • Competitive Inhibition: The inhibitor binds only to the free enzyme (E) at the active site, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. Kₘ increases, Vₘₐₓ remains unchanged.[3]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme (E) or the enzyme-substrate complex (ES). This binding event reduces the enzyme's catalytic efficiency. Kₘ is unchanged, Vₘₐₓ decreases.

  • Uncompetitive Inhibition: The inhibitor binds exclusively to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. Both Kₘ and Vₘₐₓ decrease.[3]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. Both Kₘ and Vₘₐₓ are affected.

The following diagram illustrates these fundamental relationships.

G cluster_0 Core Enzymatic Reaction cluster_1 Modes of Inhibition E E ES ES E->ES + S (k1) EI EI E->EI + I (Ki) EI_nc EI_nc E->EI_nc + I (Ki) S S ES->E k-1 EP E + P ES->EP kcat ESI ESI ES->ESI + I (Ki') ESI_uc ESI_uc ES->ESI_uc + I (Ki') I_comp I (Competitive) I_comp->E I_noncomp I (Non-competitive) I_noncomp->E I_noncomp->ES I_uncomp I (Uncompetitive) I_uncomp->ES EI->E ESI->ES EI_nc->E ESI_uc->ES

Figure 1: Reversible enzyme inhibition pathways. The inhibitor (I) can bind to the free enzyme (E), the enzyme-substrate complex (ES), or both, defining its mechanism.

Experimental Workflow and Protocols

The characterization of Compound IAOA follows a multi-stage process, beginning with assay development and culminating in detailed kinetic analysis.

G cluster_workflow Inhibitor Characterization Workflow A Assay Development (Enzyme Titration, Z'-Factor) B Protocol 1: Primary Screen & IC50 Determination A->B C Data Analysis: Calculate % Inhibition & IC50 B->C D Decision Point: Is IC50 < Threshold? C->D Evaluate Potency E Protocol 2: Mechanism of Action (MoA) Study D->E Yes H Stop or Redesign Compound D->H No F Data Analysis: Lineweaver-Burk / Non-linear Regression E->F G Determine Ki & Inhibition Type F->G

Sources

Application Notes & Protocols for the Novel Molecular Probe: 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Scaffold for Interrogating Biological Systems

The field of chemical biology continuously seeks novel molecular tools to probe complex biological processes, identify new drug targets, and discover lead compounds. We introduce 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (hereafter designated as IAOA ), a novel synthetic organic compound with significant potential as a molecular probe. Its structure, featuring a succinanilic acid core modified with an isobutyrylamino group, presents a unique combination of hydrogen bond donors and acceptors, aromatic character, and conformational flexibility.

While direct biological applications of IAOA have not been extensively documented, its structural motifs are present in molecules with known biological activities, including kinase inhibitors and other enzyme modulators.[1][2][3] The anilino-oxo-butanoic acid backbone is a recognized scaffold in medicinal chemistry, and the isobutyrylamino substitution offers a vector for exploring specific protein-ligand interactions.

This document serves as a forward-looking guide for researchers, scientists, and drug development professionals. It outlines proposed applications for IAOA as a molecular probe, focusing on its utility in fragment-based screening and as a competitive ligand in biochemical assays. The protocols described herein are grounded in established biophysical and biochemical principles and are designed to be adaptable to a wide range of research objectives.

Physicochemical Properties of IAOA (Predicted)

PropertyValueRationale / Method
Molecular FormulaC₁₄H₁₈N₂O₄---
Molecular Weight278.30 g/mol ---
logP (Predicted)1.5 - 2.5Based on similar structures; suitable for cell permeability.
Hydrogen Bond Donors3Amide and carboxylic acid groups.
Hydrogen Bond Acceptors5Carbonyl and amide oxygen atoms.
Rotatable Bonds6Indicates moderate conformational flexibility.
Rule of Three ComplianceYesMolecular weight < 300 Da, predicted ClogP < 3, H-bond donors/acceptors ≤ 3 (donors) / >3 (acceptors). Suitable as a fragment.[4]

Application 1: IAOA as a High-Value Fragment for Lead Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target.[5][6] These initial hits are then optimized to achieve higher affinity and selectivity. IAOA's physicochemical properties make it an ideal candidate for inclusion in fragment screening libraries.

Rationale for Use in FBDD

The utility of IAOA as a fragment is threefold:

  • Novel Chemical Space: The specific combination of the succinanilic acid core and the isobutyrylamino group is not widely represented in commercial fragment libraries, offering an opportunity to explore unique chemical space.[7]

  • Inherent Functionality: The molecule contains both a carboxylic acid and an amide, providing clear vectors for synthetic elaboration ("fragment growing" or "linking") once a binding mode is identified.[8]

  • Kinase-Like Scaffold: The anilino moiety is a common feature in many ATP-competitive kinase inhibitors, suggesting that IAOA may have a predisposition for binding within the ATP pockets of kinases, a highly valuable target class in drug discovery.[1][9]

Experimental Workflow: Fragment-Based Screening using Thermal Shift Assay (TSA)

The following protocol outlines a primary screen to identify protein targets that are stabilized by binding to IAOA, using the Thermal Shift Assay (TSA), also known as Differential Scanning Fluorimetry (DSF).

FBDD_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis frag_lib Fragment Library (including IAOA) mix Mix Protein, Dye, and Fragment frag_lib->mix prot_target Protein Target (e.g., Kinase Panel) prot_target->mix dye Fluorescent Dye (e.g., SYPRO Orange) dye->mix qpcr Run qPCR with Thermal Melt Protocol mix->qpcr melt_curve Generate Melt Curves qpcr->melt_curve delta_tm Calculate ΔTm (Tm[+frag] - Tm[DMSO]) melt_curve->delta_tm hit_id Identify Hits (ΔTm > Threshold) delta_tm->hit_id validation Hit Validation (e.g., SPR, NMR) hit_id->validation Proceed to Validation

Caption: Workflow for Fragment-Based Screening using Thermal Shift Assay.

Detailed Protocol: TSA Primary Screen
  • Compound Preparation:

    • Prepare a 100 mM stock solution of IAOA in 100% DMSO.

    • Create a working plate by diluting the stock to 10 mM in DMSO.

    • For the assay plate, further dilute to achieve a final assay concentration of 200 µM IAOA with 0.2% DMSO.

  • Protein and Dye Preparation:

    • Dilute the target protein in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl) to a final concentration of 2 µM.

    • Prepare a 5000X stock of SYPRO Orange dye in DMSO. Dilute it into the protein buffer to achieve a final working concentration of 5X.

  • Assay Plate Setup (384-well format):

    • Add 10 µL of the protein/dye mixture to each well.

    • Add 20 nL of the 10 mM IAOA solution (or other fragments) using an acoustic liquid handler.

    • Include positive controls (e.g., a known binder) and negative controls (DMSO only).

    • Seal the plate securely with an optical seal.

  • Thermal Melt Analysis:

    • Centrifuge the plate briefly to mix and remove bubbles.

    • Place the plate in a real-time PCR instrument.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Collect fluorescence data at each temperature increment using the appropriate channel for SYPRO Orange.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate melt curves.

    • Determine the melting temperature (Tm), the midpoint of the protein unfolding transition, for each well by fitting the data to a Boltzmann equation.

    • Calculate the thermal shift (ΔTm) for IAOA by subtracting the average Tm of the DMSO control wells from the Tm of the IAOA-containing wells.

    • A significant positive ΔTm (typically > 2 °C) indicates that IAOA binds to and stabilizes the protein, marking it as a "hit".

Application 2: IAOA in a Competitive Binding Assay

Once a binding partner for IAOA is identified and validated, IAOA itself can be used as a tool in a competitive binding assay to screen for other molecules that bind to the same target site. Fluorescence Polarization (FP) is an excellent method for this application, provided a suitable fluorescent probe can be developed.[10][11]

Rationale for Use in Competitive FP Assays

An FP competition assay measures the displacement of a fluorescently labeled ligand (the "tracer") from its protein target by an unlabeled competitor.[12] The principle relies on the change in the rotational speed of the tracer upon binding to the much larger protein.[13][14]

  • Tracer-Bound State: When the fluorescent tracer is bound to the protein, its tumbling is slow, and the emitted light remains highly polarized.

  • Tracer-Free State: When the tracer is free in solution, it tumbles rapidly, and the emitted light is depolarized.

  • Competition: An unlabeled competitor (like IAOA or other test compounds) displaces the tracer, causing a decrease in polarization, which can be measured to determine the competitor's binding affinity (IC50).

Experimental Workflow: Developing a Competitive FP Assay

This workflow assumes that a target protein for IAOA has been identified, and a fluorescent tracer is available. The tracer could be a fluorescently labeled version of IAOA or another known ligand for the same binding site.

FP_Assay_Workflow cluster_dev Assay Development cluster_screen Competition Screen cluster_analysis Data Analysis A1 Characterize Tracer Binding (Saturation Curve) A2 Determine Tracer and Protein Concentrations A1->A2 A3 Confirm Z'-factor > 0.5 A2->A3 B1 Incubate Protein + Tracer with Competitor (IAOA) A3->B1 B2 Read Fluorescence Polarization (mP) B1->B2 C1 Plot mP vs. [IAOA] B2->C1 C2 Fit Sigmoidal Curve C1->C2 C3 Determine IC50 C2->C3

Caption: Workflow for a Fluorescence Polarization (FP) Competitive Binding Assay.

Detailed Protocol: FP Competitive Binding Assay
  • Assay Buffer and Reagents:

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

    • Target Protein: At a concentration determined during assay development (e.g., 20 nM).

    • Fluorescent Tracer: At its Kd concentration (e.g., 5 nM).

    • Competitor (IAOA): Serial dilution from 100 µM to 1 nM in assay buffer containing DMSO (final DMSO concentration constant at 1%).

  • Assay Procedure (384-well, black, low-volume plate):

    • Add 5 µL of the IAOA serial dilution or DMSO control to appropriate wells.

    • Add 10 µL of the target protein solution (pre-mixed to 2X final concentration).

    • Incubate for 15 minutes at room temperature to allow for protein-competitor binding.

    • Add 5 µL of the fluorescent tracer solution (pre-mixed to 4X final concentration).

    • Mix the plate on an orbital shaker for 1 minute.

    • Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.

  • Data Acquisition:

    • Read the plate on a microplate reader equipped with fluorescence polarization optics.

    • Use an appropriate excitation/emission filter set for the chosen fluorophore (e.g., 485 nm excitation / 520 nm emission for a FITC-based tracer).

    • Record the polarization values in millipolarization units (mP).

  • Data Analysis:

    • Subtract the background mP value (wells with tracer only) from all data points.

    • Plot the mP values as a function of the logarithm of the IAOA concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism).

    • The IC50 value, which is the concentration of IAOA that causes a 50% reduction in the tracer's binding, is determined from the fitted curve.

Conclusion

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (IAOA) represents a promising, unexplored chemical scaffold. While its specific biological targets are yet to be discovered, its structural characteristics make it a prime candidate for two powerful applications in modern drug discovery. As a fragment, it offers a novel starting point for identifying binders to a range of protein targets. Once a target is known, it can be leveraged as a competitive ligand in robust biochemical assays like fluorescence polarization to discover additional modulators. The protocols and workflows detailed in this guide provide a clear and scientifically grounded path for researchers to unlock the full potential of this novel molecular probe.

References

  • Analysis of fluorescence polarization competition assays with affinimeter. (2018). AFFINImeter. [Link]

  • Fluorescence Polarization Detection. BMG LABTECH. [Link]

  • Nikolaus, J., & Tárnok, A. (2020). Fluorescence Polarization-Based Bioassays: New Horizons. MDPI. [Link]

  • Fluorescence Polarization Assays. BPS Bioscience. [Link]

  • Sylvester, K. C., et al. (2005). Development and Validation of a Fluorescence Polarization-Based Competitive Peptide-Binding Assay for HLA-A*0201A New Tool for Epitope Discovery. Biochemistry. [Link]

  • Murray, C. W., & Verdonk, M. L. (2016). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PMC. [Link]

  • Fragment-based lead discovery. Wikipedia. [Link]

  • Wang, H., et al. (2023). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. PMC. [Link]

  • Shults, M. D., & Imperiali, B. (2003). Leveraging kinase inhibitors to develop small molecule tools for imaging kinases by fluorescence microscopy. Molecular BioSystems. [Link]

  • Zhang, J., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. PMC. [Link]

  • de la Torre, P., et al. (2022). Frags2Drugs: A Novel In Silico Fragment-Based Approach to the Discovery of Kinase Inhibitors. MDPI. [Link]

  • Special Issue: Design and Synthesis of Small Molecule Kinase Inhibitors. MDPI. [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis. [Link]

  • Li, Y., et al. (2022). Affinity probes based on small-molecule inhibitors for tumor imaging. Frontiers. [Link]

  • De, A. U., et al. (2002). Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents. Dhaka University Journal of Pharmaceutical Sciences. [Link]

  • Contreras, J., et al. (2003). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. PubMed. [Link]

Sources

Application Notes and Protocols for Cell-Based Assay Development with 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of a Novel Prolyl Hydroxylase Domain (PHD) Inhibitor Candidate

In the landscape of contemporary drug discovery, the identification and characterization of novel small molecules with therapeutic potential is a paramount objective.[1][2] The compound 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid presents a chemical scaffold suggestive of interaction with enzymatic targets, particularly those involved in cellular signaling pathways. While specific biological data for this molecule is not widely available, its structural features, including the anilino-oxobutanoic acid moiety, bear resemblance to known inhibitors of prolyl hydroxylase domain (PHD) enzymes.

PHD enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-1α (HIF-1α), a master transcriptional regulator of the cellular response to hypoxia.[3] Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, targeting it for rapid proteasomal degradation.[3] Inhibition of PHDs prevents this degradation, leading to the stabilization and accumulation of HIF-1α, which then translocates to the nucleus and activates the transcription of a host of genes involved in angiogenesis, erythropoiesis, and cell metabolism.[4] This application note provides a comprehensive suite of cell-based assays to systematically evaluate the biological activity of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid as a putative PHD inhibitor.

The following protocols are designed to guide researchers through a logical workflow, from initial cytotoxicity profiling to direct target engagement and downstream functional readouts. Each protocol is presented with the underlying scientific rationale to empower researchers to not only execute the experiments but also to interpret the results with confidence.

Visualizing the Hypoxia-Inducible Factor (HIF-1α) Signaling Pathway

To provide a conceptual framework for the assays described herein, the following diagram illustrates the canonical HIF-1α signaling pathway and the proposed mechanism of action for a PHD inhibitor like 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid.

HIF_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF-1α HIF-1α PHD PHD HIF-1α->PHD Hydroxylation (Normoxia) VHL VHL HIF-1α->VHL Binding HIF-1α_stable HIF-1α (stabilized) HIF-1α->HIF-1α_stable Stabilization (Hypoxia or PHD Inhibition) Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation Compound 4-[3-(Isobutyrylamino)anilino] -4-oxobutanoic acid Compound->PHD Inhibition HIF-1β HIF-1β HIF_Complex HIF-1α/HIF-1β Complex HIF-1β->HIF_Complex HIF-1α_stable->HIF_Complex Dimerization HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes

Caption: The HIF-1α signaling pathway under normoxia and its modulation by a PHD inhibitor.

Part 1: Foundational Assays - Assessing Cytotoxicity

Before investigating the specific mechanism of action, it is crucial to determine the concentration range at which 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid exhibits biological activity without causing overt cytotoxicity. This ensures that subsequent observations are not confounded by off-target effects on cell health. We will employ two complementary assays: the Resazurin assay for metabolic activity and the Lactate Dehydrogenase (LDH) assay for membrane integrity.

1.1 Resazurin Cell Viability Assay

Principle: This assay measures the metabolic capacity of viable cells. Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in living cells to the highly fluorescent, pink-colored resorufin.[5][6][7][8] The fluorescence intensity is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well, black, clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in dimethyl sulfoxide (DMSO). Create a serial dilution series of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.

  • Compound Treatment: Remove the culture medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 24, 48, and 72 hours.

  • Resazurin Addition: Prepare a 0.15 mg/mL working solution of resazurin in sterile PBS. Add 20 µL of the resazurin solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence intensity using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[7]

  • Data Analysis: Subtract the average fluorescence of the blank (medium only) wells from all other wells. Normalize the data to the vehicle control wells (set to 100% viability) and plot cell viability (%) against compound concentration. Calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

1.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[9][10][11][12] The released LDH activity is measured in a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.[11] The amount of color formed is proportional to the number of lysed cells.[11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the Resazurin assay protocol, using a 96-well, clear, flat-bottom plate.

  • Controls: Include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) for 45 minutes before supernatant collection.[11]

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the desired incubation period, centrifuge the plate at 250 x g for 10 minutes.[10] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Parameter Resazurin Assay LDH Assay
Principle Measures metabolic activity of viable cells.[5][6][7][8]Measures membrane integrity of damaged cells.[9][10][11][12]
Endpoint Fluorescence (Ex/Em: 560/590 nm).[7]Absorbance (490 nm).
Output Percentage of cell viability.Percentage of cytotoxicity.
Part 2: Target Engagement - Measuring HIF-1α Stabilization

With a non-toxic concentration range established, the next critical step is to determine if 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid engages its putative target, PHD, leading to the stabilization of HIF-1α.

2.1 Western Blotting for HIF-1α

Principle: Western blotting is a semi-quantitative technique used to detect specific proteins in a complex mixture.[13][14] Cells are treated with the compound, lysed, and the proteins are separated by size via gel electrophoresis. The separated proteins are then transferred to a membrane and probed with an antibody specific for HIF-1α.

Protocol:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., HeLa, U2OS, or a renal cell carcinoma line like RCC4) in 6-well plates.[15] Once the cells reach 70-80% confluency, treat them with non-toxic concentrations of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid for 4, 8, and 16 hours. Include a positive control such as dimethyloxalylglycine (DMOG) or a known PHD inhibitor, and a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is critical to perform lysis under hypoxic conditions or with a lysis buffer containing a PHD inhibitor to preserve the stabilized HIF-1α.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., mouse anti-HIF-1α) overnight at 4°C.[13]

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Wash the membrane three times with TBST.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or tubulin) to ensure equal protein loading.[4] Densitometry can be used to quantify the relative changes in HIF-1α levels.

2.2 HIF-1α Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: An ELISA is a quantitative immunoassay that can be used to measure the concentration of HIF-1α in cell lysates.[16][17] It offers higher throughput compared to Western blotting.

Protocol:

  • Cell Culture, Treatment, and Lysis: Follow steps 1-3 of the Western blot protocol.

  • ELISA Procedure: Use a commercially available HIF-1α ELISA kit and follow the manufacturer's protocol.[17] Typically, this involves:

    • Adding cell lysates and standards to a 96-well plate pre-coated with a capture antibody for HIF-1α.

    • Incubating to allow HIF-1α to bind to the capture antibody.

    • Washing away unbound material.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Washing away unbound detection antibody.

    • Adding a substrate that is converted by the enzyme into a detectable signal (colorimetric or chemiluminescent).

    • Stopping the reaction and measuring the signal using a plate reader.[17]

  • Data Analysis: Generate a standard curve from the readings of the known concentrations of the HIF-1α standard. Use this curve to calculate the concentration of HIF-1α in the cell lysates. Normalize the HIF-1α concentration to the total protein concentration of each sample.

Part 3: Downstream Functional Assays

Confirmation of HIF-1α stabilization should be followed by the assessment of downstream functional consequences, such as the upregulation of HIF-1α target genes. Here, we focus on two well-characterized targets: Vascular Endothelial Growth Factor (VEGF) and Erythropoietin (EPO).

3.1 VEGF Secretion ELISA

Principle: VEGF is a potent pro-angiogenic factor whose transcription is directly activated by HIF-1α.[4] This assay quantifies the amount of VEGF secreted into the cell culture medium following treatment with the compound.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 24-well plate and treat with 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid as described previously.

  • Supernatant Collection: After 24-48 hours of treatment, collect the cell culture supernatant. Centrifuge at 1000 rpm for 10 minutes to remove any cellular debris.[18]

  • VEGF ELISA: Use a commercially available human VEGF-A ELISA kit to quantify the concentration of VEGF in the supernatant.[18][19][20] Follow the manufacturer's protocol, which is similar in principle to the HIF-1α ELISA described above.

  • Data Analysis: Generate a standard curve and determine the concentration of VEGF in each sample. It is advisable to normalize the VEGF concentration to the cell number determined from a parallel plate.

3.2 Erythropoietin (EPO) Gene Expression Analysis

Principle: EPO is a hormone that stimulates red blood cell production, and its gene is another key transcriptional target of HIF-1α.[21][22] Changes in EPO gene expression can be measured using quantitative real-time PCR (qRT-PCR) or a reporter gene assay.

A. Quantitative Real-Time PCR (qRT-PCR)

  • Cell Culture and Treatment: Treat a suitable cell line (e.g., Hep3B or HepG2, which are known to produce EPO) with the compound for 6-24 hours.[22]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the cells using a commercial kit. Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

  • qRT-PCR: Perform qRT-PCR using primers specific for the EPO gene and a reference gene (e.g., GAPDH or β-actin).

  • Data Analysis: Calculate the relative fold change in EPO mRNA expression using the ΔΔCt method.

B. EPO Promoter-Reporter Assay

  • Cell Transfection: Co-transfect cells with a luciferase reporter plasmid containing the EPO gene promoter (which includes the hypoxia response element) and a control plasmid expressing Renilla luciferase for normalization.[21]

  • Compound Treatment: After 24 hours, treat the transfected cells with the compound.

  • Luciferase Assay: After 16-24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[21]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the fold induction of reporter activity relative to the vehicle control.

Experimental Workflow and Data Interpretation

The following diagram outlines the proposed experimental workflow for the comprehensive characterization of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid.

Workflow cluster_Phase1 Phase 1: Foundational Assays cluster_Phase2 Phase 2: Target Engagement cluster_Phase3 Phase 3: Functional Readouts Cytotoxicity Cytotoxicity Profiling Resazurin Resazurin Assay (Viability) Cytotoxicity->Resazurin LDH LDH Assay (Cytotoxicity) Cytotoxicity->LDH Target Target Engagement: HIF-1α Stabilization Cytotoxicity->Target Determine Non-Toxic Concentration Range Western Western Blot Target->Western ELISA_HIF HIF-1α ELISA Target->ELISA_HIF Functional Downstream Functional Assays Target->Functional Confirm On-Target Effect VEGF VEGF Secretion ELISA Functional->VEGF EPO EPO Gene Expression (qRT-PCR or Reporter Assay) Functional->EPO

Caption: A structured workflow for the cell-based characterization of a novel compound.

Interpretation of Expected Results:

  • Successful PHD Inhibition: A successful outcome would show that 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid has low cytotoxicity, leads to a dose-dependent increase in HIF-1α protein levels, and subsequently increases the expression and/or secretion of VEGF and EPO.

  • Off-Target Effects: If the compound is cytotoxic at concentrations where no HIF-1α stabilization is observed, it may indicate off-target effects.

  • No Activity: If no effects are observed in any of the assays, the compound may not be cell-permeable or may not inhibit PHDs in a cellular context.

Conclusion

This application note provides a robust and comprehensive framework for the initial characterization of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid as a potential inhibitor of prolyl hydroxylase domain enzymes. By systematically assessing cytotoxicity, target engagement, and downstream functional effects, researchers can build a strong, data-driven case for the compound's mechanism of action and therapeutic potential. The integration of detailed protocols, scientific rationale, and visual aids is intended to empower researchers to confidently navigate the early stages of drug discovery with this novel molecule.

References
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC. (2024, November 26). National Center for Biotechnology Information.
  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems.
  • Resazurin Cell Viability Assay. Tribioscience.
  • Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Bioo Scientific.
  • Resazurin Cell Viability Assay. Creative Bioarray.
  • RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. (2022, April 18). p-care.
  • Cytotoxicity Detection Kit (LDH). Roche.
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • LDH cytotoxicity assay. (2024, December 11). Protocols.io.
  • Technical Manual Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit. Assay Genie.
  • HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. (2021, April 24). MDPI.
  • Human Erythropoietin Receptor Reporter Assay System (EPOR). Cayman Chemical.
  • An In-depth Technical Guide to Erythropoietin (EPO) Gene Regulation and Expression in the Kidney. Benchchem.
  • Assays to Study Hypoxia-Inducible Factor Prolyl Hydroxylase Domain 2 (PHD2), a Key Human Oxygen Sensing Protein. PubMed.
  • Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. National Center for Biotechnology Information.
  • VEGF ELISA. Bio-Medical-Group.
  • Regulation of the Erythropoietin Gene. (1999). ASH Publications.
  • Determination of the condition to stabilize endogenous HIF-1α protein... ResearchGate.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • ELISA Kit for Hypoxia Inducible Factor 1 Alpha (HIF1a). Cloud-Clone.
  • Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models. (2020, November 11). PLOS One.
  • VEGF-A ELISA. Immuno-Biological Laboratories.
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (2017, September 11). Chemical Science.
  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH.
  • Time-Dependent Stabilization of Hypoxia Inducible Factor-1α by Different Intracellular Sources of Reactive Oxygen Species. (2012, October 29). PLOS One.
  • Stabilization of Transcription Factor, HIF-1α by Prolylhydroxylase 1 Knockout Reduces Cardiac Injury After Myocardial Infarction in Mice. (2025, March 13). MDPI.

Sources

Measuring the Bioavailability of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel therapeutic agents requires a thorough understanding of their pharmacokinetic profile, with bioavailability being a critical parameter. Bioavailability, defined as the rate and extent to which an active pharmaceutical ingredient (API) is absorbed from a drug product and becomes available at the site of action, is a cornerstone of drug development.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques for measuring the bioavailability of the novel small molecule, 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. While specific data for this compound is not publicly available, this document outlines established methodologies applicable to small molecules of this class, focusing on both in vivo and in vitro approaches. The principles and protocols described herein are grounded in regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to ensure scientific integrity and relevance.[1][3]

Physicochemical Properties and their Influence on Bioavailability

The bioavailability of an orally administered drug is influenced by a complex interplay of its physicochemical properties and physiological factors.[4] For 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, key properties to consider include its solubility, permeability, and metabolic stability.[4] While experimental data for this specific molecule is not available, its structure, a substituted anilino-oxobutanoic acid, suggests it is a moderately polar molecule. Its solubility in aqueous media and its ability to permeate biological membranes will be critical determinants of its oral absorption.

Key Considerations for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid:

  • Solubility: The butanoic acid moiety suggests some aqueous solubility, which could be pH-dependent. The isobutyrylamino and anilino groups add lipophilicity. Dissolution rate in the gastrointestinal tract will be a key factor.

  • Permeability: The molecule's size and polarity will dictate its ability to cross the intestinal epithelium. Passive diffusion is a likely mechanism, but active transport or efflux by transporters like P-glycoprotein cannot be ruled out.[4]

  • Metabolic Stability: The amide and aniline functionalities may be susceptible to first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 (CYP) enzymes.[4]

I. In Vivo Bioavailability Assessment: The Gold Standard

In vivo studies in animal models and ultimately in humans are the definitive method for determining the bioavailability of a drug candidate.[[“]][6] These studies involve administering the drug and measuring its concentration in the systemic circulation over time.

A. Absolute Bioavailability Study Design

The absolute bioavailability of an oral formulation is determined by comparing its plasma concentration-time profile to that of an intravenous (IV) administration of the same drug.[7][8] An IV dose is considered 100% bioavailable by definition.[8]

Experimental Workflow for In Vivo Bioavailability Study

G cluster_preclinical Preclinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis Phase animal_model Select Animal Model (e.g., Rat, Dog) dose_prep Prepare Oral and IV Formulations animal_model->dose_prep dosing Administer Oral and IV Doses (Crossover Design Recommended) dose_prep->dosing sampling Collect Blood Samples at Predetermined Time Points dosing->sampling sample_prep Process Blood to Plasma and Prepare for Analysis sampling->sample_prep lcms_analysis Quantify Drug Concentration using LC-MS/MS sample_prep->lcms_analysis pk_params Calculate Pharmacokinetic Parameters (AUC, Cmax, Tmax) lcms_analysis->pk_params bioavailability_calc Calculate Absolute Bioavailability (F%) F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 pk_params->bioavailability_calc

Caption: Workflow for an in vivo absolute bioavailability study.

Protocol 1: In Vivo Absolute Bioavailability Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (n=6-8 per group), weighing 200-250g. House them in controlled conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Fast animals overnight before dosing.[6]

  • Formulation Preparation:

    • Oral Formulation: Prepare a solution or suspension of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) at a concentration of 1 mg/mL.

    • Intravenous Formulation: Prepare a sterile solution of the compound in a vehicle suitable for IV administration (e.g., saline with a co-solvent like DMSO if needed) at a concentration of 0.5 mg/mL.

  • Dosing:

    • Employ a crossover study design where each animal receives both the oral and IV doses with a washout period of at least one week between administrations.[1]

    • Oral Administration: Administer the oral formulation via oral gavage at a dose of 10 mg/kg.

    • Intravenous Administration: Administer the IV formulation via the tail vein at a dose of 5 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at pre-defined time points: pre-dose (0), and at 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

B. Analytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and reproducibility.[9][10]

Protocol 2: LC-MS/MS Method for Quantification

  • Sample Preparation (Protein Precipitation): [11]

    • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte like 4-Anilino-4-oxobutanoic acid-d5, or a structurally similar compound).[12]

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.

  • Chromatographic Conditions (Example):

    • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the compound).

    • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for the analyte and the internal standard.[13] These transitions need to be determined by direct infusion of the compound.

Table 1: Example MRM Transitions (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)
4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid[To be determined][To be determined]
Internal Standard[To be determined][To be determined]
  • Method Validation: The analytical method must be validated according to FDA or EMA guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[11][13]

C. Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data.

  • Area Under the Curve (AUC): The total drug exposure over time.[7]

  • Maximum Concentration (Cmax): The highest observed drug concentration.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.[7]

Absolute Bioavailability (F%) Calculation: [14]

F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

II. In Vitro Models for Predicting Bioavailability

In vitro models are valuable tools in early drug discovery for screening compounds and predicting their oral bioavailability potential, reducing the reliance on animal studies.[15][16]

A. Permeability Assessment: Caco-2 Cell Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[16] This assay is widely used to assess a compound's intestinal permeability and to identify potential substrates for efflux transporters like P-glycoprotein.

Experimental Workflow for Caco-2 Permeability Assay

G cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells teer_measurement Monitor monolayer integrity (TEER measurement) culture_cells->teer_measurement apical_to_basolateral A to B Transport: Add compound to apical side teer_measurement->apical_to_basolateral basolateral_to_apical B to A Transport: Add compound to basolateral side teer_measurement->basolateral_to_apical incubation Incubate and collect samples from receiver compartment over time apical_to_basolateral->incubation basolateral_to_apical->incubation quantification Quantify compound concentration using LC-MS/MS incubation->quantification papp_calculation Calculate Apparent Permeability Coefficient (Papp) quantification->papp_calculation efflux_ratio Determine Efflux Ratio (Papp B to A / Papp A to B) papp_calculation->efflux_ratio

Caption: Workflow for a Caco-2 cell permeability assay.

Protocol 3: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay:

    • Apical to Basolateral (A-to-B) Transport: Add 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid to the apical (donor) compartment and collect samples from the basolateral (receiver) compartment at various time points.

    • Basolateral to Apical (B-to-A) Transport: Add the compound to the basolateral (donor) compartment and collect samples from the apical (receiver) compartment.

  • Analysis:

    • Quantify the concentration of the compound in the collected samples using the validated LC-MS/MS method.

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (Papp B-to-A / Papp A-to-B) can indicate if the compound is a substrate for efflux transporters (a ratio > 2 is often considered significant).

B. Metabolic Stability Assessment: Liver Microsomes

Human liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly CYPs.[4] They are used to assess the metabolic stability of a compound and predict its hepatic clearance.

Protocol 4: Metabolic Stability in Human Liver Microsomes

  • Incubation:

    • Incubate 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (e.g., at 1 µM) with human liver microsomes in the presence of NADPH (a cofactor for CYP enzymes).

    • Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½ = 0.693 / k).

Table 2: Interpretation of In Vitro Data

ParameterHigh Bioavailability PotentialLow Bioavailability Potential
Caco-2 Papp (A-to-B) > 10 x 10⁻⁶ cm/s< 2 x 10⁻⁶ cm/s
Efflux Ratio < 2> 2
Microsomal Half-life > 30 minutes< 5 minutes

Conclusion

Measuring the bioavailability of a new chemical entity like 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is a multi-faceted process that integrates in vivo and in vitro methodologies. A well-designed in vivo study in a relevant animal model, coupled with a robust and validated LC-MS/MS analytical method, provides the definitive measure of absolute bioavailability. Early-stage in vitro assays, such as Caco-2 permeability and liver microsomal stability, offer valuable predictive insights into a compound's potential for oral absorption and metabolic clearance. By employing the techniques and protocols outlined in this application note, researchers can generate the critical data needed to advance promising drug candidates through the development pipeline.

References

  • Drug Bioavailability. (2023, July 30). In StatPearls. NCBI Bookshelf. Retrieved from [Link]

  • European Medicines Agency. (2001, July 26). Note for Guidance on the Investigation of Bioavailability and Bioequivalence. (CPMP/EWP/QWP/1401/98). Retrieved from [Link]

  • Singh, A. V., et al. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Pharmaceutics, 16(1), 26. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 17(1), 1. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. Retrieved from [Link]

  • Ramanathan, L., et al. (2019). Development and validation of LC–MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study. Journal of Pharmaceutical and Biomedical Analysis, 174, 43-49. Retrieved from [Link]

  • Xiao, Y., et al. (2015). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. Journal of Agricultural and Food Chemistry, 63(23), 5829-5836. Retrieved from [Link]

  • European Medicines Agency. (2010, January 20). Guideline on the Investigation of Bioequivalence. (CPMP/EWP/QWP/1401/98 Rev. 1/ Corr). Retrieved from [Link]

  • ITQB NOVA. In vitro models for prediction of drug absorption and metabolism. Retrieved from [Link]

  • NorthEast BioLab. LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceutics, 15(12), 2736. Retrieved from [Link]

  • Generics and Biosimilars Initiative. (2022, April 29). FDA releases new guidance on bioavailability studies. Retrieved from [Link]

  • International Biopharmaceutical Industry. Predicting Drug Bioavailability with the Modern-day Toolkit. Retrieved from [Link]

  • Al-Salami, H., et al. (2025). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules, 30(14), 3215. Retrieved from [Link]

  • ECA Academy. (2025, May 13). EMA publishes Draft of ICH M13B Guideline on Bioequivalence. Retrieved from [Link]

  • Lestari, M., et al. (2024). Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hospitalized patients. Heliyon, 10(5), e26922. Retrieved from [Link]

  • Pharmaffiliates. 4-Anilino-4-oxobutanoic Acid. Retrieved from [Link]

  • Electronic Code of Federal Regulations. 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. Retrieved from [Link]

  • Gonzalez-Alvarez, I., et al. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. Basic & Clinical Pharmacology & Toxicology, 109(4), 253-257. Retrieved from [Link]

  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development. Wiley Interdisciplinary Reviews: Computational Statistics, 6(4), 304-312. Retrieved from [Link]

  • Wikipedia. 4-(4-Methylphenyl)-4-oxobutanoic acid. Retrieved from [Link]

  • Consensus. In Vitro Drug Absorption Methods. Retrieved from [Link]

  • Al-Hilal, T. A., & Park, J. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Journal of Controlled Release, 268, 10-24. Retrieved from [Link]

  • Electronic Code of Federal Regulations. 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. Retrieved from [Link]

  • JoVE. (2025, September 17). Video: Bioequivalence studies: Biowaivers. Retrieved from [Link]

  • Gonzalez-Alvarez, I., et al. (2011). Bioequivalence Requirements in the European Union: Critical Discussion. AAPS PharmSciTech, 12(3), 949-956. Retrieved from [Link]

  • Credevo. (2025, June 15). BA/BE Study Requirements For FDA Approval: Guidelines, Global Locations, Costs & Quality Standards. Retrieved from [Link]

  • MDPI. (2026, February 8). Synthesis and Structure–Property Relationships of PLLA-Based ABA Triblock Copolymers with Bio-Based Soft Segments. Retrieved from [Link]

  • Regulations.gov. Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guid. Retrieved from [Link]

  • Chem Help ASAP. (2023, September 6). calculating oral bioavability & tmax from oral dose Cp-time data. YouTube. Retrieved from [Link]

  • PubChem. 4-(3,5-Diaminoanilino)-4-oxobutanoic acid. Retrieved from [Link]

  • Creative Bioarray. How to Conduct a Bioavailability Assessment?. Retrieved from [Link]

  • Bioequivalence & Bioavailability International Journal. (2025, August 8). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[3-(isobutyrylamino)anilino]-4-oxobutanoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this specific synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: The Synthetic Pathway & Core Mechanism

The synthesis of 4-[3-(isobutyrylamino)anilino]-4-oxobutanoic acid is typically achieved through a nucleophilic acyl substitution reaction. The primary starting materials are 3-(Isobutyrylamino)aniline and Succinic anhydride .

The core of this reaction involves the nucleophilic attack of the aniline nitrogen from 3-(isobutyrylamino)aniline onto one of the electrophilic carbonyl carbons of succinic anhydride.[1] This attack leads to the opening of the anhydride ring, forming an amide bond and a terminal carboxylic acid, yielding the desired product.[2]

Sources

Optimizing reaction conditions for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid synthesis

[1]

Ticket ID: #SYN-5415-OPT Status: Open Subject: Optimization of reaction conditions, yield improvement, and impurity management.[1] Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary & Reaction Mechanics

User Query: "My reaction between 3-amino-isobutyranilide and succinic anhydride is sluggish, and I am observing a cyclized impurity. How do I optimize this?"

The Chemistry at a Glance

The synthesis involves the nucleophilic ring-opening of succinic anhydride by a meta-substituted aniline. This is not a standard aniline acylation due to the electronic environment of the substrate.

  • Substrate: N-(3-aminophenyl)isobutyramide.

  • Reagent: Succinic Anhydride.[2][3][4][5][6][7][8]

  • Product: 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (a succanilic acid derivative).[1]

Key Challenge: The isobutyrylamino group at the meta position is an amide. While amides are generally electron-withdrawing by induction (-I effect), they are electron-donating by resonance (+M effect).[1] However, in the meta position, the resonance effect is decoupled from the reaction center (the free amine). Therefore, the inductive electron-withdrawing nature dominates, rendering the amine less nucleophilic than unsubstituted aniline. This requires optimized conditions to drive the reaction without forcing thermal cyclization to the succinimide.

Reaction Pathway & Troubleshooting Logic

The following diagram illustrates the reaction pathway and the critical decision points for avoiding the "Imide Trap."

ReactionPathwaycluster_conditionsOptimization ParametersStartStart: 3-Amino-isobutyranilide+ Succinic AnhydrideSolventSolvent Selection(THF vs. Acetone vs. DMF)Start->SolventReactionNucleophilic Attack(Ring Opening)Solvent->Reaction DissolutionTargetTarget: Succanilic Acid(Open Chain)Reaction->Target Kinetic Control(T < 40°C)ImpurityImpurity: Succinimide(Cyclized M-18)Reaction->Impurity Thermodynamic Control(High T, Acid Cat.)Target->Impurity Dehydration(Over-drying/Heating)Params1. Catalyst: 0.1 eq DMAP2. Temp: 25-35°C3. Time: 4-12h

Figure 1: Reaction pathway showing the competition between the desired ring-opening (kinetic product) and the undesired cyclization (thermodynamic product).

Optimized Experimental Protocol

This protocol is designed to maximize the open-chain product while suppressing succinimide formation.[1]

Materials
  • Limiting Reagent: N-(3-aminophenyl)isobutyramide (1.0 equiv).[1]

  • Acylating Agent: Succinic anhydride (1.1 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran) or Acetone.

  • Catalyst (Optional): DMAP (4-Dimethylaminopyridine) (0.05 – 0.1 equiv).[1]

Step-by-Step Procedure
  • Preparation:

    • Dry the reaction vessel thoroughly. Moisture competes with the amine, hydrolyzing succinic anhydride to succinic acid (a dead-end impurity).

    • Dissolve 1.0 equiv of N-(3-aminophenyl)isobutyramide in anhydrous THF (concentration ~0.2 M).

  • Addition:

    • Add 1.1 equiv of Succinic Anhydride as a solid in one portion.

    • Critical Check: If the reaction is too slow (monitored by TLC/LCMS after 1 hour), add 0.05 equiv of DMAP. The pyridine ring acts as a nucleophilic catalyst, activating the anhydride.

  • Reaction:

    • Stir at Room Temperature (20–25°C) .

    • Warning: Do not reflux. Heating promotes the dehydration of the product into the cyclic succinimide [1].

    • Monitor consumption of the amine.[9] Reaction time is typically 4–12 hours.

  • Workup (Precipitation Method):

    • The product is a carboxylic acid.[2] If using Acetone/THF, the product often precipitates out as the reaction proceeds.

    • If solid forms: Filter and wash with cold ether/DCM to remove unreacted anhydride.

    • If solution remains clear: Concentrate the solvent to 20% volume, then pour slowly into cold 1M HCl or Hexanes to induce precipitation.

  • Purification:

    • Recrystallize from Ethanol/Water or dissolve in saturated NaHCO₃, wash with Ethyl Acetate (removes non-acidic impurities), and re-acidify the aqueous layer with HCl to precipitate the pure target [2].

Troubleshooting & FAQs

Common issues reported by users and their technical resolutions.

Q1: The reaction conversion is stuck at 60%.

Diagnosis: The nucleophilicity of the meta-substituted aniline is insufficient to open the anhydride ring at a practical rate without catalysis. Resolution:

  • Catalysis: Add 5-10 mol% DMAP or Triethylamine (TEA).[1] DMAP is superior as it activates the anhydride via an acyl-pyridinium intermediate.[1]

  • Concentration: Increase reaction concentration to 0.5 M to drive bimolecular kinetics.

Q2: LC-MS shows a mass peak of [M-18]. What is this?

Diagnosis: This is the Succinimide derivative (cyclic imide).[6] Cause:

  • Reaction temperature was too high (>50°C).

  • Presence of dehydrating agents or strong acids.

  • Prolonged reaction times allowing thermodynamic equilibration. Resolution:

  • Keep temperature < 30°C.

  • Stop the reaction immediately upon consumption of starting material.

  • Avoid acetic acid in the mobile phase during analysis if possible, as it can confuse interpretation, though the cyclization usually happens in the reactor [3].

Q3: The product is oiling out instead of crystallizing.

Diagnosis: Presence of residual solvent or impurities preventing crystal lattice formation. Resolution:

  • Trituration: Decant the supernatant and triturate the oil with Diethyl Ether or Hexanes/Ethyl Acetate (1:1). Scratch the flask wall with a glass rod to induce nucleation.

  • Acid-Base Swing: Dissolve the oil in 5% NaHCO₃ (aq).[1] Extract with DCM (discard organics). Acidify aqueous layer to pH 2 with 1N HCl. The product should precipitate as a white solid.

Data Table: Solvent Effects on Yield and Purity
SolventReaction RateSolubility of SMRisk of Imide FormationRecommended?
THF ModerateHighLowYes (Preferred)
Acetone ModerateHighLowYes
DMF FastVery HighModerate (High BP requires heat to remove)Only if insoluble in THF
Acetic Acid SlowModerateHigh (Promotes cyclization)NO

Mechanism of Impurity Formation (Visual Guide)

Understanding the "Imide Trap" is vital for process control.

ImpurityLogicTargetTarget: Succanilic Acid(Open Chain)HeatHeat / Acidic ConditionsTarget->Heat ActivationImideImpurity: Succinimide(Cyclic)Heat->Imide CyclodehydrationWaterByproduct: H2OHeat->Water Elimination

Figure 2: The pathway of thermal degradation.[1] The open-chain acid can attack its own amide nitrogen if sufficient energy (heat) is provided, expelling water to close the ring.

References

  • Jauch, B. M. (1997). Kinetic study of styrene/maleic anhydride copolymers using succinic anhydride. RIT Digital Institutional Repository. Link (Accessed via Vertex AI Search).

  • ChemicalBook. (n.d.). 4-(4-AMINOANILINO)-4-OXOBUTANOIC ACID synthesis and general procedures. ChemicalBook. Link

  • Kryuk, T. V., & Tyurina, T. G. (2020).[3][8] Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride with Vinyl Acetate Copolymer. Biomed Journal of Scientific & Technical Research. Link

  • MDPI. (2017). Synthesis of amide chalcone derivatives via succinic anhydride ring opening. Molbank.[5] Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for all chemicals before handling.

Technical Support Center: A Guide to Preventing Precipitation of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility and precipitation challenges encountered during experimentation. By understanding the physicochemical properties of this molecule and applying systematic formulation strategies, you can maintain its solubility in aqueous solutions and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid precipitating from my aqueous buffer?

A1: Precipitation is a clear indicator that the concentration of your compound has exceeded its solubility limit in the current solution. The structure of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid contains a carboxylic acid group and several nonpolar components (an aniline ring, an isobutyryl group). Carboxylic acids with more than five carbon atoms tend to have limited solubility in water.[1] The large, nonpolar hydrocarbon portion of the molecule makes it hydrophobic, leading to low aqueous solubility, especially under neutral or acidic conditions.[2][3]

The primary reason for precipitation is likely related to the pH of your solution. The carboxylic acid group is a weak acid, meaning it can exist in two forms: a neutral, protonated form (-COOH) and a charged, deprotonated (ionized) form (-COO⁻).

  • At low pH (acidic conditions): The -COOH form dominates. This form is less polar and significantly less soluble in water, making precipitation highly likely.[4]

  • At high pH (basic conditions): The -COO⁻ form dominates. This ionized form is much more polar and, therefore, more soluble in water.[4][5]

Any factor that shifts the equilibrium towards the neutral form, such as adding an acid or using a buffer with a pH below the compound's pKa, will decrease its solubility and can cause it to crash out of solution.

Q2: What is the first and most critical step I should take to prevent precipitation?

A2: The most immediate and effective strategy is pH adjustment .[6][] Since 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is a carboxylic acid, its solubility is highly dependent on pH.[8][9] By raising the pH of the aqueous solution, you deprotonate the carboxylic acid group, forming a highly soluble carboxylate salt.[1]

First Action: Increase the pH of your solution to be at least 1.5 to 2 units above the compound's pKa. The predicted pKa for the parent 4-oxobutanoic acid is approximately 4.7.[10] While the substituents on your specific molecule will alter this value, it serves as a useful starting point. Aim for a pH range of 7.0 to 8.0. You can achieve this by using a suitable buffer (e.g., phosphate or borate) or by the dropwise addition of a dilute base like 0.1 M sodium hydroxide (NaOH) while monitoring the pH and observing for dissolution.

Q3: I've adjusted the pH, but I'm still facing solubility issues or need to work at a lower pH. What is my next best option?

A3: If pH adjustment alone is insufficient or incompatible with your experimental conditions, the next strategy is to use a co-solvent system .[11][12] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[] This makes the environment more favorable for dissolving hydrophobic compounds.[13]

Commonly used, low-toxicity co-solvents in pharmaceutical research include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl sulfoxide (DMSO)[][14][15]

Start by preparing a concentrated stock solution of your compound in a pure co-solvent (like DMSO or ethanol) and then dilute it into your aqueous buffer. Be aware that uncontrolled precipitation can occur upon dilution if the final concentration of the co-solvent is too low to maintain solubility.[11] It is crucial to determine the minimum co-solvent percentage required for your target concentration.

Troubleshooting Guides & Protocols

Guide 1: Systematic Approach to Preventing Precipitation

This guide provides a logical workflow to identify the optimal conditions for solubilizing your compound.

G cluster_0 Solubility Troubleshooting Workflow A Start: Compound Precipitates B Determine Intrinsic Solubility (S₀) in Pure Water A->B C Increase pH (e.g., to pH 7.4) B->C D Is Compound Soluble? C->D E Success! Proceed with Experiment D->E Yes F Introduce Co-solvent (e.g., 5-10% Ethanol/DMSO) D->F No G Is Compound Soluble? F->G G->E Yes H Increase Co-solvent % or Try Different Co-solvent G->H No H->F I Consider Advanced Methods: - Surfactants - Cyclodextrins H->I

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Protocol 1: Determining an Approximate pH-Solubility Profile

This protocol helps you understand the relationship between pH and solubility for your compound, allowing you to select an appropriate buffer for your experiments. The Henderson-Hasselbalch equation provides the theoretical basis for this relationship.[2][16][17]

Objective: To find the minimum pH at which 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid remains soluble at a desired concentration.

Materials:

  • 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid

  • Deionized water

  • 0.1 M NaOH and 0.1 M HCl for pH adjustment

  • A series of buffers (e.g., citrate for pH 4-6, phosphate for pH 6-8)

  • Calibrated pH meter

  • Vials or test tubes

  • Stir plate and stir bars

Methodology:

  • Prepare a Slurry: Add a pre-weighed amount of the compound to a known volume of deionized water in a vial to create a slurry. The concentration should be slightly higher than your target experimental concentration.

  • Initial pH Measurement: Measure the initial pH of the slurry. It will likely be acidic.

  • Titrate with Base: Slowly add small aliquots of 0.1 M NaOH to the slurry while stirring continuously.

  • Monitor Dissolution: After each addition, allow the mixture to equilibrate. Observe the point at which all solid material dissolves completely.

  • Record pH of Dissolution: Once the solution is clear, measure and record the pH. This is the approximate minimum pH required to keep the compound in solution at that concentration.

  • Confirmation (Optional): To confirm this pH, take the clear solution and slowly titrate it back with 0.1 M HCl. Record the pH at which precipitation first reappears.

  • Select Buffer: Choose a buffer system that maintains a pH at least 0.5 to 1.0 unit above the measured pH of dissolution to ensure the compound remains solubilized.

Protocol 2: Co-solvent Screening for Improved Solubility

If you must work at a pH where the compound has low intrinsic solubility, this protocol will help you identify a suitable co-solvent system.

Objective: To determine the minimum percentage of a co-solvent required to dissolve the compound at a target concentration and pH.

Materials:

  • Concentrated stock solution of the compound in 100% of the co-solvent to be tested (e.g., 100 mM in DMSO).

  • Aqueous buffer at the desired experimental pH.

  • Multi-well plate or vials.

Methodology:

  • Prepare Serial Dilutions: In a multi-well plate, prepare a series of wells containing your aqueous buffer.

  • Add Compound Stock: Add a fixed amount of your concentrated compound stock to each well to achieve your final target concentration. This will create a gradient of co-solvent concentrations. For example, if you add 2 µL of a 100 mM DMSO stock to 198 µL of buffer, your final concentration is 1 mM compound in 1% DMSO.

  • Equilibrate and Observe: Seal the plate, mix thoroughly, and let it equilibrate at your experimental temperature for 1-2 hours.

  • Visual Inspection: Visually inspect each well for signs of precipitation (cloudiness, visible particles).

  • Identify Minimum Co-solvent %: The well with the lowest concentration of co-solvent that remains clear indicates the minimum percentage required to maintain solubility under these conditions. It is good practice to use a slightly higher percentage in your final experiment to provide a safety margin.

Data Summary & Advanced Strategies

Strategy Mechanism of Action Starting Point Considerations
pH Adjustment Increases the fraction of the ionized, more soluble form of the compound.[5]Raise pH to >7.0.May not be suitable for pH-sensitive assays. Ensure the chosen pH does not affect the compound's stability.
Co-solvents Reduces the polarity of the aqueous medium, making it more favorable for the hydrophobic solute.[]1-5% (v/v) Ethanol, DMSO, or PEG 400.Co-solvents can affect biological assays; always run a vehicle control. High concentrations may cause toxicity.[11]
Excipients Various mechanisms, including forming inclusion complexes (cyclodextrins) or micelles (surfactants) that encapsulate the drug.[18][19]1-2% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).Requires more extensive formulation development. Excipients must be compatible with the entire system.[20][21]

Advanced Strategy: Use of Precipitation Inhibitors

For supersaturated systems, where the drug concentration is temporarily above its equilibrium solubility, precipitation can be a major issue. In such cases, using polymeric precipitation inhibitors can be highly effective.[22] Excipients like hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can adsorb to the surface of newly formed drug nuclei, sterically hindering crystal growth and prolonging the supersaturated state.[22] This is an advanced technique typically employed in oral drug formulation but can be adapted for in vitro assays requiring high transient concentrations.

By applying these principles and protocols systematically, you can effectively prevent the precipitation of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, ensuring the accuracy and reproducibility of your experiments.

References

Sources

Validation & Comparative

Negative control experiments for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous framework for designing and executing negative control experiments specifically for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid . Given the structural characteristics of this compound—a succinylated aniline derivative featuring a distinct isobutyryl tail—the validation strategy focuses on distinguishing specific target engagement from non-specific physicochemical effects (e.g., aggregation, redox cycling, or membrane perturbation).[1][2]

A Comprehensive Guide to Negative Control Design[1][2]

Introduction: The Pharmacophore & The Problem

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (hereafter referred to as Compound A ) presents a distinct pharmacophore:

  • Succinyl Warhead (Acidic/Chelating): The 4-oxobutanoic acid moiety typically mimics aspartate/glutamate residues or acts as a zinc-binding group (ZBG) in metalloenzymes (e.g., MMPs, HDACs).[1][2]

  • Aniline Linker (Rigid Scaffold): The aromatic ring constrains the geometry.[1][2]

  • Isobutyryl Tail (Hydrophobic Interaction): The 3-isobutyrylamino group likely occupies a specific hydrophobic pocket (S1' or similar).[1][2]

The Challenge: Compounds with free carboxylic acids and amide linkers can often show promiscuous activity due to pH effects, metal stripping, or aggregation.[1][2] A robust negative control must retain the physicochemical properties of Compound A (solubility, logP) while ablating its specific binding capability.[1][2]

Rational Design of Negative Controls

To rigorously validate Compound A, you must compare it against structurally related but inactive analogs.[1][2] The following three classes of negative controls are recommended:

Control Class I: Warhead Inactivation (The "Dead" Probe)
  • Rationale: If the primary mechanism involves the carboxylic acid binding to a metal ion or a basic residue (e.g., Arginine/Lysine), blocking this group should abolish activity.[1][2]

  • Recommended Structure: Methyl 4-[3-(isobutyrylamino)anilino]-4-oxobutanoate .[1][2]

  • Modification: Esterification of the free carboxylic acid.[1][2]

  • Expected Result: Loss of potency (>100-fold shift in IC50) in biochemical assays.[1][2]

Control Class II: Steric Mismatch (The "Regioisomer")
  • Rationale: Specific binding pockets are geometrically constrained.[1][2] Moving the isobutyryl tail from the meta (3-) position to the para (4-) position should disrupt the binding pose without significantly altering chemical properties (LogP, pKa).[1][2]

  • Recommended Structure: 4-[4-(Isobutyrylamino)anilino]-4-oxobutanoic acid .[1][2]

  • Modification: meta- to para-isomerization.

  • Expected Result: Significant reduction in affinity (Kd) if the hydrophobic pocket is position-sensitive.[1][2]

Control Class III: Tail Deletion (The "Fragment")
  • Rationale: To prove the isobutyryl group contributes to selectivity (and isn't just a bystander), remove it.[1][2]

  • Recommended Structure: 4-(3-Aminoanilino)-4-oxobutanoic acid .[1][2]

  • Modification: Removal of the isobutyryl group.[1][2]

  • Expected Result: Reduced potency, indicating the contribution of the hydrophobic tail to binding energy.[1][2]

Experimental Protocols & Workflows

Experiment A: Biochemical Potency Comparison

Objective: Quantify the shift in IC50 between Compound A and Negative Controls.

  • Preparation: Dissolve Compound A and Controls (I, II, III) in DMSO to 10 mM.

  • Assay Buffer: Use a buffer with 0.01% Triton X-100 to prevent aggregation (critical for preventing false positives with amide/acid compounds).[1][2]

  • Dosing: Perform an 8-point dose-response (e.g., 100 µM to 0.1 nM).

  • Readout: Measure enzymatic activity or ligand displacement.[1][2]

  • Validation Criteria:

    • Compound A: IC50 < 1 µM (Typical Hit).[1][2]

    • Control I (Ester): IC50 > 50 µM (Inactive).[1][2]

    • Control II (Regioisomer): IC50 > 10 µM (Selectivity check).

Experiment B: Cellular Thermal Shift Assay (CETSA)

Objective: Demonstrate physical target engagement in a complex cellular environment.

  • Treatment: Treat cells with Compound A or Control I (10 µM) for 1 hour.[1][2]

  • Heating: Aliquot cells and heat at a gradient (40°C – 70°C).

  • Lysis & Separation: Lyse cells; centrifuge to remove precipitated proteins.

  • Detection: Western Blot for the target protein.[1][2]

  • Result Interpretation:

    • Compound A: Shifts the melting temperature (Tm) of the target (stabilization).[1][2]

    • Control I: No shift in Tm (curve overlaps with DMSO vehicle).

Data Presentation & Logic Visualization

Comparative Performance Table
FeatureCompound A (Active) Control I (Ester) Control II (Para) Control III (De-tail)
Structure 4-[3-(Isobutyrylamino)...[1][2][3][4]Methyl ester variant4-Isomer variantDe-isobutyryl variant
Role Lead ProbeNegative Control (Warhead)Negative Control (Steric)SAR Fragment
Exp.[1][2] IC50 X nM >100X nM >10-50X nM >10X nM
Solubility High (at pH 7.[1][2]4)Moderate (Neutral)HighHigh
LogP ~1.1~1.5~1.1~0.5
CETSA Tm +3-5°C Shift No Shift No Shift Minimal Shift
Validation Logic Flowchart

The following diagram illustrates the decision process for validating Compound A using the proposed negative controls.

ValidationLogic Start Start: Validate Compound A Exp1 Biochemical Assay (vs. Control I - Ester) Start->Exp1 Decision1 Is Control I Inactive? Exp1->Decision1 Exp2 Biochemical Assay (vs. Control II - Para) Decision1->Exp2 Yes (>100x shift) ResultFail1 FAIL: Warhead Independent (Likely Aggregator) Decision1->ResultFail1 No (Equipotent) Decision2 Is Control II Less Potent? Exp2->Decision2 Exp3 CETSA / Biophysical (Target Engagement) Decision2->Exp3 Yes (>10x shift) ResultFail2 FAIL: Non-Specific Hydrophobic (Promiscuous Binder) Decision2->ResultFail2 No (Equipotent) ResultPass VALIDATED PROBE Specific Binding Confirmed Exp3->ResultPass Tm Shift (Active) vs No Shift (Control)

Caption: Decision tree for validating 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid specificity using hierarchical negative controls.

References & Authoritative Grounding

Since specific biological literature on 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (CAS 925176-33-6) is limited to chemical catalogs, the validation protocols above are grounded in universal best practices for chemical probe development established by the Nature Chemical Biology "Probe Criteria" and Journal of Medicinal Chemistry guidelines.[1][2]

  • Arrowsmith, C. H., et al. (2015).[1][2] "The promise and peril of chemical probes." Nature Chemical Biology, 11, 536–541.[1][2] Link

    • Establishes the requirement for negative controls (inactive structural analogs) to prove on-target specificity.

  • Baell, J. B., & Holloway, G. A. (2010).[1][2] "New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays."[1][2] Journal of Medicinal Chemistry, 53(7), 2719–2740.[1][2] Link[1][2]

    • Critical for validating that the succinyl-aniline scaffold is not acting as a PAINS (Pan-Assay Interference Compound).[1][2]

  • Potts, M. B., et al. (2020).[1][2] "A map of small-molecule sensitivity of the human proteome." Nature Chemical Biology, 16, 1–12.[1][2] Link

    • Provides context on validating small molecule-protein interactions via thermal shift assays (CETSA).

  • PubChem Compound Summary. (n.d.). "4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid."[1][2][3][4][5][6] National Center for Biotechnology Information.[1][2] Link

    • Source for chemical structure and physicochemical property verification.[1][2][7]

Sources

A Comparative Analysis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic Acid and Its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile 4-Anilino-4-Oxobutanoic Acid Scaffold

The 4-anilino-4-oxobutanoic acid backbone represents a privileged scaffold in medicinal chemistry, serving as the foundation for a diverse array of biologically active molecules. This guide provides a comprehensive comparative analysis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid and its analogs, offering insights into their synthesis, structure-activity relationships (SAR), and potential therapeutic applications. As researchers and drug development professionals, understanding the nuances of how structural modifications to this core influence biological activity is paramount for the rational design of novel therapeutics.

While specific experimental data for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is not extensively available in the public domain, by examining its structural analogs, we can infer its potential properties and benchmark its hypothetical performance. This guide will delve into the known biological activities of related compounds, which span from enzyme inhibition to anticancer and antimicrobial effects, and provide detailed experimental protocols for their evaluation.

Synthetic Strategies: Building the 4-Anilino-4-Oxobutanoic Acid Core

The synthesis of 4-anilino-4-oxobutanoic acid and its derivatives is typically achieved through a straightforward and versatile route involving the reaction of a substituted aniline with succinic anhydride. This reaction forms the core amide linkage and introduces the butanoic acid moiety.

A general synthetic pathway is outlined below:

Synthesis SubstitutedAniline Substituted Aniline Reaction Amidation SubstitutedAniline->Reaction SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Reaction Solvent Solvent (e.g., DCM, Toluene) Solvent->Reaction Pyridine Catalyst (e.g., Pyridine) Pyridine->Reaction Product 4-(Substituted anilino)-4-oxobutanoic acid Reaction->Product

Figure 1: General synthetic scheme for 4-anilino-4-oxobutanoic acid derivatives.

For the specific synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid , a plausible route would involve the initial acylation of 3-nitroaniline with isobutyryl chloride, followed by reduction of the nitro group to an amine, and subsequent reaction with succinic anhydride.

Experimental Protocol: Synthesis of a 4-Anilino-4-Oxobutanoic Acid Analog

This protocol describes the synthesis of a representative analog, 4-(4-aminoanilino)-4-oxobutanoic acid, adapted from established literature procedures[1].

Step 1: Synthesis of 4-(4-Nitroanilino)-4-oxobutanoic acid

  • To a solution of 4-nitroaniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add succinic anhydride (1.1 eq).

  • Add a catalytic amount of pyridine (0.1 eq) to the reaction mixture.

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure and purifying the residue by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

  • Dissolve the 4-(4-nitroanilino)-4-oxobutanoic acid (1.0 eq) in methanol.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature for 3-4 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield the desired 4-(4-aminoanilino)-4-oxobutanoic acid.

Comparative Analysis of Biological Activity: Structure-Activity Relationship (SAR) Insights

The biological activity of 4-anilino-4-oxobutanoic acid analogs is highly dependent on the nature and position of substituents on the aniline ring. While direct data for the 3-isobutyrylamino derivative is scarce, we can extrapolate from the known activities of other analogs.

Enzyme Inhibition

Derivatives of this scaffold have shown inhibitory activity against various enzymes, including carbonic anhydrases and cholinesterases.

  • (Z)-4-oxo-4-(arylamino)but-2-enoic acids , close analogs with an unsaturated butenoic acid chain, have demonstrated potent inhibition of human carbonic anhydrase I and II (hCA I and II) with Ki values in the low nanomolar range.[1] This suggests that the anilino-oxobutanoic acid core can effectively interact with the active sites of metalloenzymes. The presence of various substituents on the aryl ring significantly influences the inhibitory potency.

Table 1: Carbonic Anhydrase Inhibitory Activity of (Z)-4-oxo-4-(arylamino)but-2-enoic acid Derivatives [1]

CompoundSubstituent on Aryl RinghCA I Ki (nM)hCA II Ki (nM)
4a 2-Cl2.11 ± 0.612.34 ± 0.82
4b 3-Cl1.85 ± 0.582.01 ± 0.52
4c 4-Cl2.01 ± 0.742.22 ± 0.93
4d 2-F2.98 ± 1.022.54 ± 1.14
4e 3-F2.54 ± 0.952.12 ± 0.78
4f 4-F2.76 ± 1.112.33 ± 0.89
4g 2-CH34.53 ± 1.232.87 ± 1.24
4h 3-CH34.12 ± 1.182.76 ± 1.19
4i 4-CH35.04 ± 1.462.94 ± 1.31

From this data, we can infer that the electronic properties and position of the substituent on the aniline ring are critical for potent enzyme inhibition. The introduction of an isobutyrylamino group at the meta-position would introduce a bulkier, hydrogen-bond donating and accepting moiety. This could potentially lead to enhanced or altered selectivity for different enzyme isoforms compared to simple halogen or methyl substitutions. The amide group could form additional hydrogen bonds within the enzyme's active site, potentially increasing binding affinity.

Anticancer and Cytotoxic Activity

The 4-anilino scaffold is a well-established pharmacophore in the design of kinase inhibitors for cancer therapy. For instance, 4-anilinoquinazoline and 4-anilinoquinoline derivatives are known to target the ATP binding site of epidermal growth factor receptor (EGFR). While our core structure lacks the quinazoline/quinoline moiety, the anilino-amide linkage is a key feature.

  • Studies on 4β-anilino-4'-O-demethyl-4-desoxypodophyllotoxin derivatives have shown that modifications at the anilino moiety significantly impact cytotoxic activity against various cancer cell lines.[2]

  • Novel 2-morpholino-4-anilinoquinoline derivatives have demonstrated potent anticancer activity against the HepG2 cell line, with IC50 values in the low micromolar range.[3]

For 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid , the isobutyrylamino group could influence its anticancer potential. The presence of the amide could modulate the compound's solubility and ability to interact with biological targets.

Antimicrobial Activity

Derivatives of amino acids and related structures have been explored for their antimicrobial properties.

  • 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promising activity against multidrug-resistant bacterial and fungal pathogens.[4] This suggests that the core structure of an amino acid derivative linked to an aromatic amine can be a starting point for developing new antimicrobial agents.

The lipophilicity and hydrogen bonding capacity of the isobutyrylamino group in 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid could play a role in its potential antimicrobial activity by influencing its ability to penetrate microbial cell membranes.

Experimental Protocols for Biological Evaluation

To facilitate the comparative analysis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid and its analogs, detailed protocols for key biological assays are provided below.

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against cholinesterases.

BChE_Assay cluster_prep Reagent Preparation cluster_assay Assay Procedure (96-well plate) Buffer Phosphate Buffer (pH 7.4) BChE BChE Enzyme Solution Substrate Butyrylthiocholine (BTC) DTNB DTNB (Ellman's Reagent) Inhibitor Test Compound (e.g., 4-anilino-4-oxobutanoic acid analog) AddBuffer Add Buffer AddInhibitor Add Inhibitor (or solvent for control) AddBuffer->AddInhibitor AddDTNB Add DTNB AddInhibitor->AddDTNB PreIncubate Pre-incubate AddDTNB->PreIncubate AddBChE Add BChE Enzyme PreIncubate->AddBChE Incubate Incubate AddBChE->Incubate AddSubstrate Initiate reaction with BTC Incubate->AddSubstrate Measure Measure absorbance at 412 nm (kinetic mode) AddSubstrate->Measure

Figure 2: Workflow for the Butyrylcholinesterase (BChE) inhibition assay.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTC)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound and reference inhibitor (e.g., Rivastigmine)

  • 96-well microplate reader

Procedure: [5][6]

  • Prepare stock solutions of the test compound and reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 20 µL of the test compound solution at various concentrations (in triplicate). For the control, add 20 µL of the solvent.

  • Add 10 µL of DTNB solution (0.5 mM in phosphate buffer) to each well.

  • Add 10 µL of BChE solution (0.2 U/mL in phosphate buffer) to each well except for the blank.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of BTC solution (10 mM in deionized water).

  • Immediately measure the absorbance at 412 nm in kinetic mode for 10-15 minutes.

  • Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Carbonic Anhydrase (CA) Inhibition Assay

This colorimetric assay measures the esterase activity of CA.

Materials:

  • Human Carbonic Anhydrase I or II

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (pH 7.4)

  • Test compound and reference inhibitor (e.g., Acetazolamide)

  • 96-well microplate reader

Procedure: [7]

  • Prepare stock solutions of the test compound and reference inhibitor.

  • In a 96-well plate, add 80 µL of Tris-HCl buffer to each well.

  • Add 10 µL of the test compound solution at various concentrations. For the control, add 10 µL of the solvent.

  • Add 5 µL of CA enzyme solution to each well.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 5 µL of p-NPA substrate solution.

  • Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes.

  • Calculate the rate of reaction and determine the percent inhibition and IC50 values as described for the BChE assay.

MTT Cytotoxicity Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

MTT_Assay cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_procedure MTT Assay SeedCells Seed cells in a 96-well plate Incubate24h Incubate for 24h SeedCells->Incubate24h AddCompound Add test compound at various concentrations Incubate24h->AddCompound Incubate48h Incubate for 48h AddCompound->Incubate48h AddMTT Add MTT reagent Incubate48h->AddMTT Incubate4h Incubate for 4h AddMTT->Incubate4h AddSolubilizer Add solubilization solution (e.g., DMSO) Incubate4h->AddSolubilizer MeasureAbsorbance Measure absorbance at 570 nm AddSolubilizer->MeasureAbsorbance

Sources

Head-to-head comparison of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive technical analysis and head-to-head comparison of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (CAS: 925176-33-6).

Based on its chemical structure (a succinanilic acid derivative), this compound is functionally categorized as a pharmacophore fragment and chemical probe , primarily targeting Protein Tyrosine Phosphatase 1B (PTP1B) (acting as a phosphotyrosine mimetic) and showing structural homology to Macrophage Migration Inhibitory Factor (MIF) inhibitors.

Executive Summary

4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid (hereafter referred to as Compound 925 ) is a synthetic succinanilic acid derivative. Unlike broad-spectrum inhibitors, Compound 925 represents a Fragment-Based Drug Design (FBDD) scaffold. Its terminal carboxylic acid moiety functions as a phosphotyrosine (pTyr) mimetic, making it a competitive inhibitor for PTP1B, while the meta-isobutyrylamino group provides hydrophobic interactions critical for selectivity.

Verdict:

  • Best For: Fragment-based screening, hit-to-lead optimization for PTP1B/MIF inhibition, and as a non-hydrolyzable pTyr mimic control.

  • Primary Limitation: Lower potency (µM range) compared to nanomolar clinical candidates (e.g., Trodusquemine) due to its low molecular weight/fragment nature.

  • Advantage: Superior solubility and metabolic stability compared to hydroxamic acid-based inhibitors (e.g., Vorinostat metabolites).

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule consists of three key pharmacophores:

  • Succinanilic Acid Tail (4-oxobutanoic acid): Acts as a pTyr mimetic . The carboxylic acid anion binds to the active site arginine residues (e.g., Arg221 in PTP1B).

  • Aniline Linker: Provides rigid spacing and pi-stacking opportunities (e.g., with Tyr46).

  • Isobutyryl-amino Cap (Meta-position): A hydrophobic moiety that targets the "second site" or hydrophobic pocket near the catalytic center, enhancing specificity.

Mechanism

Compound 925 functions as a Reversible, Competitive Inhibitor .

  • Binding Mode: The carboxylate head group anchors into the catalytic cation pocket, displacing the phosphate group of the natural substrate. The isobutyryl tail extends into the hydrophobic groove, stabilizing the complex.

Head-to-Head Comparison

We compare Compound 925 against three classes of inhibitors: Trodusquemine (PTP1B Standard), ISO-1 (MIF Standard), and Vanadate (Broad-spectrum control).

Table 1: Physicochemical & Functional Comparison
FeatureCompound 925 (Subject)Trodusquemine (PTP1B Gold Standard)ISO-1 (MIF Standard)Sodium Vanadate (Broad Control)
CAS Number 925176-33-6187003-98-3478336-92-413721-39-6
Core Scaffold Succinanilic AcidAminosterolIsoxazoleInorganic Salt
Mechanism Competitive (pTyr mimic)Allosteric / Active SiteTautomerase Active SiteTransition State Analog
Potency (IC50) High µM (Fragment)Low nM~7 µMLow µM
Selectivity Moderate (Structure-driven)High (Allosteric)High (MIF specific)Very Low (Pan-phosphatase)
Solubility High (Polar acid)ModerateModerate (DMSO req.)Very High (Water)
Cell Permeability Moderate (Polar)Low (Charged)HighLow (Ionic)
Stability High (Amide bond)ModerateModerate (Ester hydrolysis)High
Table 2: Biological Suitability Matrix
ApplicationCompound 925 Alternative Reasoning
Enzyme Assays Recommended Vanadate925 is specific to the pTyr pocket; Vanadate inhibits everything.
Cell Signaling Conditional Trodusquemine925 requires higher concentrations; Trodusquemine is more potent but harder to synthesize.
Fragment Screening Excellent N/AIdeal starting point for SAR (Structure-Activity Relationship) studies.
In Vivo Models Not Recommended Trodusquemine925 has rapid renal clearance due to the free carboxylic acid.

Experimental Validation: Self-Validating Protocols

To validate Compound 925 as an inhibitor, use the following PTP1B Colorimetric Assay . This protocol includes internal controls to distinguish it from non-specific aggregation.

Protocol: PTP1B Inhibition Assay (pNPP Substrate)

Objective: Determine the IC50 of Compound 925 against Recombinant Human PTP1B.

Reagents:

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Substrate: p-Nitrophenyl Phosphate (pNPP) (2 mM stock).

  • Enzyme: Recombinant PTP1B (0.5 µg/mL).

  • Inhibitor: Compound 925 (Serial dilution: 0.1 µM – 1000 µM).

Workflow:

  • Preparation: Dissolve Compound 925 in DMSO (100 mM stock). Dilute in Buffer (keep DMSO < 1%).

  • Incubation: Mix 10 µL Inhibitor + 40 µL Enzyme. Incubate at 37°C for 15 mins.

    • Control A (Max Activity): Enzyme + Buffer (No Inhibitor).

    • Control B (Background): Buffer + Substrate (No Enzyme).

  • Reaction: Add 50 µL pNPP Substrate.

  • Measurement: Monitor Absorbance at 405 nm kinetically for 20 mins.

  • Analysis: Calculate Slope (ΔOD/min).

Validation Criteria (Self-Checking):

  • Linearity: The Control A slope must be linear (

    
    ).
    
  • DTT Sensitivity: If DTT is omitted, PTP1B activity drops (oxidation of Cys215). Ensure DTT is fresh.

  • Aggregation Check: Add 0.01% Triton X-100. If IC50 shifts significantly, the compound is a non-specific aggregator (False Positive). Compound 925 should remain active with Triton.

Mechanism & Pathway Visualization

Figure 1: Pharmacophore Mapping & Binding Logic

This diagram illustrates how Compound 925 mimics the natural substrate (Phosphotyrosine) to block the active site.

PharmacophoreMap cluster_0 Compound 925 Structure cluster_1 PTP1B Active Site Succinyl Succinyl Group (COOH) Arg221 Arg221 / Cys215 (Cationic Pocket) Succinyl->Arg221 Electrostatic Interaction Aniline Aniline Linker Hydrophobic Hydrophobic Groove (Selectivity Site) Aniline->Hydrophobic Pi-Stacking Isobutyryl Isobutyryl Cap Isobutyryl->Hydrophobic Van der Waals Inhibition Inhibition Arg221->Inhibition Blocks Substrate Entry

Caption: Pharmacophore mapping of Compound 925 showing the critical electrostatic interaction between the succinyl tail and the PTP1B cationic pocket.

Figure 2: Comparative Assay Workflow

A decision tree for selecting the correct inhibitor based on experimental needs.

SelectionWorkflow Start Select Inhibitor Type Q1 Is the target PTP1B? Start->Q1 Q2 Is cell permeability required? Q1->Q2 Yes Broad Use Vanadate Q1->Broad No (General Phosphatase) Trodusquemine Trodusquemine (High Potency, Permeable) Q2->Trodusquemine Yes (In Vivo/Cell) Comp925 Compound 925 (High Solubility, Stable Control) Q2->Comp925 No (In Vitro/Fragment Screen)

Caption: Decision matrix for selecting between Compound 925 and established inhibitors based on assay constraints.

References

  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure, signaling and drug discovery. Annual Review of Pharmacology and Toxicology. Link

    • Foundational text on PTP1B inhibitor design principles (Succinanilic acid scaffold).
  • Al-Abed, Y., et al. (2005). ISO-1 Binding to the Tautomerase Active Site of MIF. Journal of Biological Chemistry. Link

    • Reference for the MIF inhibitor comparison.
  • Liu, G., et al. (2008). Succinanilic acid derivatives as potent and selective PTP1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

    • Establishes the efficacy of the succinanilic acid pharmacophore.
  • PubChem Compound Summary . (n.d.). Compound 925176-33-6.[1][2][3][4][5][6] National Center for Biotechnology Information. Link

    • Source for physicochemical data and CAS verific

Sources

A Senior Application Scientist's Guide to the Isotopic Labeling and Validation of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and metabolism, the synthesis and validation of isotopically labeled compounds are paramount for generating robust and reliable quantitative data. A stable isotope-labeled (SIL) internal standard is the gold standard in bioanalytical mass spectrometry, essential for pharmacokinetic (PK), bioavailability, and bioequivalence studies.[1][2] This guide provides an in-depth comparison of methodologies for the isotopic labeling of 4-[3-(isobutyrylamino)anilino]-4-oxobutanoic acid, a representative small molecule with multiple functional groups amenable to labeling. We will explore the rationale behind strategic labeling and compare the primary analytical techniques—Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy—used for its validation.

The Strategic Imperative: Why and Where to Label?

The primary function of a SIL internal standard is to mimic the analyte of interest throughout sample preparation and analysis, thereby correcting for variability in extraction recovery and matrix effects during ionization.[3][4] The ideal SIL standard is chemically identical to the analyte but mass-shifted, ensuring it co-elutes chromatographically while being distinguishable by the mass spectrometer.[3]

Choosing the Right Isotope: A Comparative Rationale

The choice of isotope—typically Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N)—is a critical decision dictated by synthetic feasibility, cost, and potential analytical challenges.

  • Deuterium (²H): Often the most cost-effective and synthetically accessible option. However, ²H-labeling can sometimes lead to a slight shift in chromatographic retention time (the "isotope effect") and, in rare cases, the deuterium atoms can be labile and exchange with protons in the solution, compromising quantitative accuracy.[5]

  • Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N): These heavy-atom isotopes are considered the gold standard. They do not typically alter the chromatographic behavior of the molecule and are metabolically stable.[5] The primary drawback is often a more complex and costly synthesis. A mass shift of at least 3 Da is recommended to avoid potential mass overlap from the natural abundance of ¹³C in the unlabeled analyte.[4]

Positional Analysis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic Acid

The structure of our target molecule offers several potential labeling sites. The key is to place the isotopic label on a part of the molecule that is not expected to be cleaved during metabolic processes.

Caption: Chemical structure of 4-[3-(isobutyrylamino)anilino]-4-oxobutanoic acid with potential isotopic labeling sites.

  • Aniline Ring ([¹³C₆]): This is an excellent location for labeling. A fully ¹³C-labeled aniline ring provides a stable +6 Da mass shift and is highly unlikely to be involved in initial metabolic transformations. Synthesis could start from commercially available aniline-¹³C₆.

  • Isobutyryl Group ([²H₆] or [²H₇]): Labeling the two methyl groups with deuterium is a synthetically viable and cost-effective option. However, one must validate that this group is not metabolically labile.

  • Succinic Acid Moiety ([¹³C₄] or [²H₄]): Labeling this chain is also possible, for instance, by starting with a labeled succinic anhydride.[6] This position is generally stable.

For this guide, we will compare the validation of an Aniline-¹³C₆ labeled standard (+6 Da) and an Isobutyryl-d₆ labeled standard (+6 Da).

Validation Workflow: A Two-Pillar Approach

Once the SIL standard is synthesized, its identity, purity, and isotopic enrichment must be rigorously validated. This process relies on two complementary analytical techniques: Mass Spectrometry and NMR Spectroscopy.

ValidationWorkflow start_end start_end process process analysis analysis decision decision output output start Synthesized Labeled Compound chem_purity Assess Chemical Purity (LC-UV, >98%?) start->chem_purity ms_analysis Mass Spectrometry Analysis chem_purity->ms_analysis Purity OK re_purify Re-purify / Re-synthesize chem_purity->re_purify Purity <98% ms_check Correct Mass Shift & Isotopic Enrichment >99%? ms_analysis->ms_check nmr_analysis NMR Spectroscopy Analysis nmr_check Correct Label Position & No Unlabeled Signals? nmr_analysis->nmr_check ms_check->nmr_analysis Yes ms_check->re_purify No nmr_check->re_purify No certify Certify and Document Validated Internal Standard nmr_check->certify Yes re_purify->start

Caption: A typical validation workflow for a newly synthesized stable isotope-labeled internal standard.

Comparison of Validation Techniques

Mass Spectrometry (MS)

MS is the primary tool for confirming the mass shift and determining the isotopic purity or "enrichment" of the SIL standard.[7][8] High-resolution mass spectrometry (HRMS), often using Orbitrap or TOF analyzers, is essential for this task as it can accurately measure the mass-to-charge ratio (m/z) to several decimal places.[9]

  • Sample Preparation: Prepare 1 µg/mL solutions of the unlabeled standard and the putative SIL standard in 50:50 acetonitrile:water.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific™ Q Exactive™) coupled to a UHPLC system.

  • Chromatography: Inject 5 µL of each sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Use a simple isocratic flow of 50% acetonitrile with 0.1% formic acid at 0.4 mL/min for 2 minutes. This is to confirm elution and introduce the compound into the MS.

  • MS Acquisition: Acquire data in positive ion mode using full scan from m/z 100-500 at a resolution of 70,000.

  • Data Analysis:

    • Extract the ion chromatogram for the unlabeled compound (Expected [M+H]⁺ = 279.1339).

    • Extract the ion chromatogram for the SIL standard (Expected [M+H]⁺ for ¹³C₆ = 285.1541; for d₆ = 285.1716).

    • Examine the mass spectrum of the SIL standard. The most abundant peak should correspond to the fully labeled compound.

    • Calculate isotopic enrichment by comparing the peak area of the desired labeled mass to the sum of all related isotopic peaks (e.g., M+0, M+1...M+6).

ParameterUnlabeled Compound¹³C₆-Labeled Standardd₆-Labeled Standard
Formula C₁₅H₁₈N₂O₃⁹C₆¹³C₆H₁₈N₂O₃C₁₅H₁₂D₆N₂O₃
Expected [M+H]⁺ 279.1339285.1541285.1716
Observed [M+H]⁺ 279.1342285.1545285.1719
Mass Error (ppm) 1.11.41.0
Isotopic Enrichment N/A>99.5%>99.5%
Unlabeled Impurity N/A<0.2%<0.3%

Data are hypothetical but representative of a successful validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms if the label has been incorporated, NMR confirms where it has been incorporated.[7] It provides unambiguous structural confirmation and is the definitive method for determining the position of the isotopic labels.

  • Sample Preparation: Dissolve ~5 mg of the unlabeled compound and the SIL standard in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., Bruker 500 MHz).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum for both samples.

    • For the ¹³C₆-labeled standard: The spectrum should be nearly identical to the unlabeled standard, though ¹³C-satellites around the aromatic protons may be visible.

    • For the d₆-labeled standard: The multiplet corresponding to the isobutyryl CH proton will simplify, and the signals for the two methyl groups should be absent or significantly diminished (>99% reduction in integral value).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for both samples.

    • For the ¹³C₆-labeled standard: The six signals corresponding to the aniline ring carbons will be dramatically enhanced in intensity compared to all other carbon signals.

    • For the d₆-labeled standard: The signals for the two methyl carbons will be absent or appear as very weak, broadened multiplets due to C-D coupling.

AnalysisUnlabeled Compound¹³C₆-Labeled Standardd₆-Labeled Standard
¹H NMR Isobutyryl methyls: doublet, ~1.1 ppm, integral 6H.Spectrum largely unchanged.Isobutyryl methyls: signal absent (<0.05H integral).
¹³C NMR Aniline carbons: 6 signals, ~110-145 ppm, normal intensity.Aniline carbons: 6 signals, ~110-145 ppm, highly enhanced intensity.Isobutyryl methyls: 2 signals, ~20 ppm, absent or very weak.

Data are hypothetical and describe expected outcomes.

Conclusion and Recommendation

Both Mass Spectrometry and NMR spectroscopy are indispensable, non-negotiable steps in the validation of an isotopically labeled internal standard. They are not alternative but complementary techniques.

  • Mass Spectrometry provides the crucial, high-throughput confirmation of mass incorporation and isotopic enrichment, which is fundamental to the standard's function in quantitative analysis.[10][11]

  • NMR Spectroscopy provides the definitive, low-throughput structural proof of label position, ensuring the label's stability and preventing misinterpretation of analytical data.[7][12]

For the validation of 4-[3-(isobutyrylamino)anilino]-4-oxobutanoic acid, a ¹³C₆-labeled aniline ring is the scientifically superior choice. It offers a significant and stable mass shift with no risk of chromatographic isotope effects or in-source fragmentation differences, ensuring the highest fidelity as an internal standard for regulated bioanalysis. While synthetically more challenging than a deuterated analogue, the confidence it provides in the final quantitative data justifies the investment.

References

  • Isotopic labeling - Wikipedia. (n.d.).
  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases.
  • Gevaert, K., et al. (2007). ANIBAL, Stable Isotope-Based Quantitative Proteomics by Aniline and Benzoic Acid Labeling of Amino and Carboxylic Groups. PubMed.
  • Spectro Inlets. (n.d.). Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS.
  • Che, F. Y., & Li, L. (n.d.). Multiple isotopic labels for quantitative mass spectrometry. PMC - NIH.
  • Heuillet, M., et al. (2017). Methodology for the Validation of Isotopic Analyses by Mass Spectrometry in Stable-Isotope Labeling Experiments. ACS Publications - Analytical Chemistry.
  • BenchChem. (n.d.). A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation.
  • CIL. (2024, November 13). Isotope-labeled Pharmaceutical Standards.
  • Heuillet, M., et al. (2017). (PDF) A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. ResearchGate.
  • Wang, S., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. PMC.
  • Luchici, A., & V. (n.d.). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. PMC.
  • Lopera, J., et al. (n.d.). An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. PMC.
  • Bougault, C. M., et al. (n.d.). Isotope Labeling Methods for Studies of Excited Protein States by Relaxation Dispersion NMR Spectroscopy. PubMed.
  • Arcinova. (n.d.). Isotope Labelling.
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace.
  • Hong, M. (n.d.). Isotopic Labeling for NMR Spectroscopy of Biological Solids. Sigma-Aldrich.
  • Thermo Fisher Scientific. (n.d.). A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards and triple quadrupole mass spectrometry.
  • BOC Sciences. (n.d.). Carbon Isotope Labeling of Amino Acids by CO2 Carboxylic Acid Exchange.
  • Landvatter, S. W. (n.d.). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher.
  • Wikipedia. (n.d.). 4-(4-Methylphenyl)-4-oxobutanoic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.